Technical Documentation Center

N-ethyl-5-iodo-2-methylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-ethyl-5-iodo-2-methylbenzamide

Core Science & Biosynthesis

Foundational

N-Ethyl-5-iodo-2-methylbenzamide: Structural Profiling, Physicochemical Properties, and Applications in Advanced Organic Synthesis

Executive Summary N-ethyl-5-iodo-2-methylbenzamide (CAS: 1862872-50-1)[1] is a highly privileged, di-substituted benzamide building block utilized extensively in modern medicinal chemistry. Featuring an ethylamide at the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-ethyl-5-iodo-2-methylbenzamide (CAS: 1862872-50-1)[1] is a highly privileged, di-substituted benzamide building block utilized extensively in modern medicinal chemistry. Featuring an ethylamide at the C1 position, a methyl group at C2, and an iodine atom at C5, this molecule provides a precise topological arrangement ideal for constructing complex active pharmaceutical ingredients (APIs). The 5-iodo-2-methylbenzamide core is prominently utilized in the synthesis of Nicotinamide N-methyltransferase (NNMT) inhibitors and NF-κB-inducing kinase (NIK) inhibitors[2][3]. Furthermore, it serves as a critical precursor in the development of epigenetic modulators, such as EZH2 inhibitors[4].

Structural Profiling & Chemical Identity

The molecular architecture of N-ethyl-5-iodo-2-methylbenzamide is defined by its strategic substitution pattern, which dictates both its chemical reactivity and its pharmacological utility:

  • The C-2 Methyl Steric Shield: The ortho-methyl group induces significant steric hindrance, restricting the free rotation of the C1-amide bond. This steric clash forces the amide plane out of coplanarity with the phenyl ring, locking the molecule into a preferred conformation that is often a prerequisite for high-affinity binding within the hydrophobic pockets of target kinases[2].

  • The C-5 Iodine Handle: The iodine atom at the meta position relative to the amide serves as a highly reactive electrophilic handle. Because the C-I bond dissociation energy (~238 kJ/mol) is significantly lower than that of C-Br or C-Cl bonds, it is exceptionally susceptible to oxidative addition by low-valent transition metals[2]. This allows for milder reaction conditions during late-stage functionalization, minimizing the degradation of the sensitive amide functionality.

  • The N-Ethyl Amide: This moiety provides a stable, non-bulky hydrogen bond donor (NH) and acceptor (C=O) pair. The ethyl chain adds necessary lipophilicity to enhance membrane permeability without introducing the excessive steric bulk associated with isopropyl or tert-butyl groups.

Physicochemical Properties

To facilitate experimental design, the quantitative physicochemical properties of N-ethyl-5-iodo-2-methylbenzamide are summarized below[1][5]:

PropertyValue
Chemical Name N-ethyl-5-iodo-2-methylbenzamide
CAS Registry Number 1862872-50-1
Molecular Formula C10H12INO
Molecular Weight 289.11 g/mol
Exact Mass 289.006 g/mol
Topological Polar Surface Area (TPSA) 29.1 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Physical State Solid (Off-white powder)
Solubility Profile Soluble in DMF, DMSO, DCM, EtOAc; Insoluble in H₂O

Mechanistic Utility in Synthetic Chemistry

SyntheticPathways Core N-ethyl-5-iodo-2- methylbenzamide Suzuki Suzuki-Miyaura Coupling Core->Suzuki Pd, Boronic Acid Buchwald Buchwald-Hartwig Amination Core->Buchwald Pd, Amine Sonogashira Sonogashira Coupling Core->Sonogashira Pd/Cu, Alkyne Biaryl Biaryl Amides Suzuki->Biaryl Aniline Aniline Derivatives Buchwald->Aniline Alkyne Alkyne Derivatives Sonogashira->Alkyne

Fig 1. Divergent synthetic pathways utilizing the C-5 iodine handle for cross-coupling reactions.

The primary synthetic utility of N-ethyl-5-iodo-2-methylbenzamide lies in its capacity to undergo rapid, high-yielding carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation via palladium-catalyzed cross-coupling reactions. The integration of this scaffold into drug discovery pipelines directly modulates downstream signaling pathways by generating high-affinity kinase inhibitors[3].

SignalingPathway Scaffold Optimized Scaffold Target Target Kinase (e.g., NIK / EZH2) Scaffold->Target High-Affinity Binding Pathway Downstream Signaling (NF-κB / Epigenetics) Target->Pathway Inhibition Transcription Gene Transcription Pathway->Transcription Downregulation Outcome Therapeutic Efficacy Transcription->Outcome Phenotypic Shift

Fig 2. Pharmacological workflow from scaffold optimization to downstream signaling modulation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the reagent selection and in-process analytical controls.

Protocol 1: Standardized Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation coupling N-ethyl-5-iodo-2-methylbenzamide with a heteroaryl boronic acid to synthesize a biaryl precursor.

  • Degassing & Solvation: In a Schlenk flask, dissolve N-ethyl-5-iodo-2-methylbenzamide (1.0 eq) and the target heteroaryl boronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O. Add K₂CO₃ (2.0 eq). Sparge the solution with N₂ for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species. 1,4-Dioxane ensures the solubility of the organic fragments, while H₂O is mandatory to dissolve the inorganic base and accelerate the transmetalation step.

  • Catalyst Complexation: Add Pd(dppf)Cl₂ (0.05 eq) under a continuous stream of N₂.

    • Causality: Pd(dppf)Cl₂ is specifically selected because its bidentate dppf ligand possesses a large bite angle (~99°). This geometric feature accelerates the rate-limiting reductive elimination step, which is crucial for sterically hindered ortho-substituted substrates[2].

  • Thermal Activation: Heat the reaction mixture to 90 °C for 4–6 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The system is self-validating when the starting material peak (m/z 290 [M+H]+) disappears, replaced by the target biaryl mass.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with water followed by brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Buchwald-Hartwig Amination

Objective: C-N bond formation at the C-5 position using a secondary amine.

  • Preparation: Combine N-ethyl-5-iodo-2-methylbenzamide (1.0 eq), the secondary amine (1.2 eq), and Cs₂CO₃ (2.0 eq) in anhydrous Toluene.

    • Causality: Toluene is a non-polar solvent that permits high reaction temperatures without participating in side reactions. Cs₂CO₃ is chosen as a mild base to facilitate the catalytic cycle without risking the deprotonation of the C1 ethylamide, which could occur with stronger bases like NaOtBu.

  • Catalyst & Ligand Addition: Add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).

    • Causality: XPhos is a bulky, electron-rich dialkylbiaryl phosphine. Its high electron density facilitates rapid oxidative addition into the C-I bond, while its extreme steric bulk prevents the formation of unreactive bis-ligated palladium complexes and actively suppresses unwanted β-hydride elimination pathways.

  • Reaction Execution: Seal the vessel and heat at 100 °C under N₂ for 8 hours.

  • In-Process Validation: Analyze via TLC (UV 254 nm). The aryl iodide starting material typically exhibits a higher Rf value than the aminated product. Complete consumption of the higher Rf spot validates reaction completion.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase preparative HPLC to achieve >95% purity for biological assays.

Sources

Exploratory

1H and 13C NMR chemical shifts for N-ethyl-5-iodo-2-methylbenzamide

An in-depth technical analysis of the nuclear magnetic resonance (NMR) profile for N-ethyl-5-iodo-2-methylbenzamide (CAS: 1862872-50-1)[1] requires a rigorous understanding of molecular electronic environments, steric hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the nuclear magnetic resonance (NMR) profile for N-ethyl-5-iodo-2-methylbenzamide (CAS: 1862872-50-1)[1] requires a rigorous understanding of molecular electronic environments, steric hindrance, and anisotropic effects. This compound serves as a critical intermediate in pharmaceutical development, frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira) due to its reactive C–I bond, and as a precursor for potent Nicotinamide N-methyltransferase (NNMT) inhibitors[2].

This whitepaper provides a comprehensive guide to the 1 H and 13 C NMR chemical shifts of N-ethyl-5-iodo-2-methylbenzamide, detailing the causality behind the spectral data and providing a self-validating experimental protocol for its synthesis and characterization.

Structural Deconstruction & NMR Causality

The NMR spectrum of N-ethyl-5-iodo-2-methylbenzamide is dictated by three primary substituents on the benzene ring, each exerting distinct electronic and steric influences:

  • The Amide Group (-C(=O)NHCH 2​ CH 3​ ) at C1: The carboxamide moiety is electron-withdrawing via resonance and induction, generally deshielding the ortho and para protons. However, the presence of the ortho-methyl group forces the amide plane to twist slightly out of coplanarity with the aromatic ring to minimize steric clash. This twisting reduces the resonance deshielding effect on the ring compared to an unsubstituted benzamide.

  • The Methyl Group (-CH 3​ ) at C2: This group acts as a weak electron donor via inductive effects (+I) and hyperconjugation, providing localized shielding to the ortho (C3) and para (C5) positions.

  • The Iodine Atom (-I) at C5: Iodine presents a fascinating dichotomy in NMR. In 1 H NMR, its weak electron-withdrawing inductive effect mildly deshields adjacent protons. However, in 13 C NMR, iodine exhibits a profound Heavy Atom Effect . The massive electron cloud of the iodine atom generates a strong local diamagnetic circulation under the applied magnetic field, which drastically shields the ipso-carbon (C5), pushing its chemical shift uniquely upfield to the ~90 ppm region[2].

Quantitative Data: Predicted NMR Chemical Shifts

The following tables summarize the high-resolution NMR assignments in Chloroform-d (CDCl 3​ ). These values are extrapolated from highly analogous validated structures, specifically 5-iodo-2-methylbenzamide and 5-iodo-2-methylbenzoic acid[2][3].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentCausality / Rationale
7.65 d1H~1.9Ar-H6 Deshielded by the adjacent electron-withdrawing amide carbonyl; exhibits only meta-coupling to H4.
7.60 dd1H~8.0, 1.9Ar-H4 Deshielded by ortho-iodine and para-amide; split by ortho-H3 and meta-H6.
7.05 d1H~8.0Ar-H3 Shielded by the electron-donating ortho-methyl group.
5.75 br s1H-N-H Broadened by quadrupolar relaxation of the adjacent 14 N nucleus and chemical exchange.
3.48 qd2H~7.2, 5.5N-CH 2​ Deshielded by electronegative nitrogen; couples to both the ethyl CH 3​ and the amide NH.
2.40 s3H-Ar-CH 3​ Typical aryl methyl shift, slightly deshielded by the proximal amide group.
1.25 t3H~7.2Ethyl-CH 3​ Standard aliphatic methyl group split by the adjacent methylene.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)Carbon TypeAssignmentCausality / Rationale
169.0 QuaternaryC=O Highly deshielded carbonyl carbon of the secondary amide.
139.5 CHAr-C4 Aromatic carbon meta to the amide and ortho to iodine.
138.5 QuaternaryAr-C1 Ipso-carbon attached to the electron-withdrawing amide group.
135.8 CHAr-C6 Aromatic carbon situated between the amide and iodine substituents.
135.2 QuaternaryAr-C2 Ipso-carbon attached to the methyl group.
132.4 CHAr-C3 Shielded relative to other ring CH carbons due to the ortho-methyl donor effect.
90.5 QuaternaryAr-C5 Diagnostic Peak: Extreme upfield shift due to the Heavy Atom Effect of the attached Iodine[2].
34.8 CH 2​ N-CH 2​ Aliphatic carbon deshielded by direct attachment to the amide nitrogen.
19.2 CH 3​ Ar-CH 3​ Aryl methyl carbon.
14.8 CH 3​ Ethyl-CH 3​ Terminal aliphatic methyl carbon.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the NMR characterization must be part of a self-validating synthetic workflow. The following protocol describes the amidation of 5-iodo-2-methylbenzoic acid using standard peptide coupling reagents (EDCI/HOBt), which prevents the formation of harsh acyl chloride intermediates that could lead to side reactions[4].

Step-by-Step Methodology: Synthesis & Characterization
  • Activation: In a flame-dried round-bottom flask under N 2​ atmosphere, dissolve 5-iodo-2-methylbenzoic acid (1.0 mmol, CAS: 54811-38-0)[3] in 10 mL of anhydrous CH 2​ Cl 2​ . Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 1.2 mmol) and 1-Hydroxybenzotriazole (HOBt, 1.2 mmol). Stir at room temperature for 15 minutes. Rationale: HOBt captures the highly reactive O-acylisourea intermediate formed by EDCI, generating a stable but reactive OBt-ester that prevents racemization or degradation.

  • Amidation: Add ethylamine (2.0 M solution in THF, 1.5 mmol) followed by N,N-diisopropylethylamine (DIPEA, 2.0 mmol). Stir the reaction mixture at room temperature for 16 hours[4]. Rationale: DIPEA acts as a non-nucleophilic proton sink, neutralizing the HCl salt of EDCI and driving the nucleophilic attack of ethylamine.

  • Aqueous Workup (Self-Validation Step 1): Dilute the mixture with 20 mL CH 2​ Cl 2​ . Wash sequentially with 1M aqueous HCl (2 × 15 mL) to remove unreacted amine and DIPEA, followed by saturated aqueous NaHCO 3​ (2 × 15 mL) to remove unreacted starting acid and HOBt. Wash with brine, dry over anhydrous MgSO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate, gradient 80:20 to 50:50) to isolate N-ethyl-5-iodo-2-methylbenzamide as a solid.

  • NMR Acquisition (Self-Validation Step 2): Dissolve 15 mg of the purified compound in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Acquire the 1 H spectrum at 400 MHz (16 scans, 10s relaxation delay to ensure accurate integration of the aryl methyl group) and the 13 C spectrum at 100 MHz (1024 scans, complete proton decoupling).

Workflow Visualization

The following diagram illustrates the logical progression from starting material to validated NMR data, highlighting the critical isolation and verification nodes.

G A 5-Iodo-2-methylbenzoic Acid (Starting Material) B Amidation Reaction (Ethylamine, EDCI, HOBt, DIPEA) A->B Activation of Carboxyl Group C N-Ethyl-5-iodo-2-methylbenzamide (Crude Product) B->C Nucleophilic Substitution D Purification (Aqueous Workup & Silica Gel) C->D Isolate Target Molecule E NMR Characterization (1H & 13C in CDCl3) D->E Validate Structure & Purity

Fig 1: Synthesis and NMR validation workflow for N-ethyl-5-iodo-2-methylbenzamide.

References

  • Policarpo, R. L., et al. "High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT).
  • "5-Iodo-2-methylbenzoic acid synthesis." ChemicalBook.
  • Ghosh, A. K., et al. "Structure-Based Design, Synthesis, and Biological Evaluation of a Series of Novel and Reversible Inhibitors for the Severe Acute Respiratory Syndrome−Coronavirus Papain-Like Protease.
  • "N-Ethyl-5-iodo-2-methylbenzamide (CAS 1862872-50-1)." AA Blocks.

Sources

Foundational

Unveiling the Mechanism of Action of N-Ethyl-5-Iodo-2-Methylbenzamide Derivatives: A Comprehensive Technical Guide

Executive Summary N-ethyl-5-iodo-2-methylbenzamide (CAS 1862872-50-1) and its structural analogs represent a highly versatile scaffold in modern medicinal chemistry and organic synthesis. Characterized by a conformationa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-ethyl-5-iodo-2-methylbenzamide (CAS 1862872-50-1) and its structural analogs represent a highly versatile scaffold in modern medicinal chemistry and organic synthesis. Characterized by a conformationally restricted benzamide core and a bulky halogen substituent, derivatives of this class operate across three distinct mechanistic domains: Neuropharmacology (dopamine receptor antagonism), Oncology (melanin-targeted theranostics), and Green Synthetic Chemistry (hypervalent iodine catalysis).

This whitepaper deconstructs the structural causality, mechanisms of action, and self-validating experimental protocols associated with this chemical class, providing an authoritative framework for researchers and drug development professionals.

Structural Causality and Pharmacophore Dynamics

The biological and chemical reactivity of N-ethyl-5-iodo-2-methylbenzamide derivatives is dictated by three engineered structural pillars:

  • The Benzamide Core: Mimics the catecholamine ring of endogenous neurotransmitters, serving as the primary anchor for receptor binding [1].

  • The 5-Iodo Substituent: Introduces significant steric bulk and enhances lipophilicity (LogP). In neuropharmacology, this bulk drives selectivity for D2/D3 receptors. In oncology, the heavy iodine atom allows for direct radioisotope exchange (e.g., 123 I, 131 I) for targeted radionuclide therapy [2].

  • N-Ethyl and 2-Methyl Groups: These alkyl groups restrict the rotation of the amide bond, locking the molecule into a cis-like conformation. This structural rigidity optimally aligns the carbonyl oxygen and amide nitrogen for hydrogen bonding within target binding pockets [1].

Neuropharmacology: Dopamine D2/D3 Receptor Antagonism

Mechanism of Action

Iodobenzamide derivatives act as competitive antagonists at the G-protein coupled Dopamine D2 and D3 receptors. The mechanism relies on displacing endogenous dopamine from the orthosteric binding site. The amide carbonyl acts as a hydrogen bond acceptor for specific serine residues (e.g., Ser193), while the N-ethyl group interacts hydrophobically with tryptophan residues (e.g., Trp386) [1].

By locking the receptor in an inactive conformation, the derivative prevents the activation of the Gi/o protein complex. Consequently, adenylyl cyclase is no longer inhibited by the Gi alpha subunit, leading to a normalization or increase in intracellular cAMP levels. This mechanism is the foundation for their use as antipsychotics and neuroimaging tracers (e.g., 123 I-IBZM) [2].

D2_Pathway DA Dopamine (Endogenous Agonist) D2R Dopamine D2 Receptor (Transmembrane) DA->D2R Blocked by Antagonist Iodo Iodobenzamide Derivative (Antagonist) Iodo->D2R High Affinity Binding Gi Gi/o Protein Complex D2R->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Removes Inhibition cAMP cAMP Production (Restored) AC->cAMP Normalizes Signal

Caption: Competitive antagonism of the Dopamine D2 receptor by iodobenzamide derivatives.

Protocol: Competitive Radioligand Binding Assay

To validate the binding affinity ( Ki​ ) of these derivatives, a self-validating radioligand displacement assay is employed.

  • Causality of Experimental Choices: We use[ 3 H]-Raclopride because it is a highly selective D2/D3 antagonist with low non-specific binding. A negative control utilizing 10 µM haloperidol ensures that the measured radioactivity strictly represents specific receptor binding, validating the integrity of the system.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize Chinese Hamster Ovary (CHO) cells stably expressing human D2 receptors in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl. Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [ 3 H]-Raclopride, and serial dilutions of the N-ethyl-5-iodo-2-methylbenzamide derivative ( 10−11 to 10−5 M). Incubate for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to neutralize charge and reduce non-specific binding).

  • Washing: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to eliminate unbound radioligand. Note: The cold temperature is critical as it drastically slows the dissociation rate of the bound complex.

  • Quantification: Immerse filters in scintillation cocktail and quantify radioactivity using a liquid scintillation counter. Calculate IC 50​ and convert to Ki​ using the Cheng-Prusoff equation.

Radioligand_Workflow Step1 1. Membrane Preparation (CHO cells expressing hD2R) Step2 2. Incubation (Membranes + [3H]-Raclopride + Ligand) Step1->Step2 Step3 3. Rapid Vacuum Filtration (Isolate bound complexes) Step2->Step3 Step4 4. Ice-Cold Buffer Wash (Eliminate unbound radioligand) Step3->Step4 Step5 5. Liquid Scintillation Counting (Quantify specific binding) Step4->Step5

Caption: Step-by-step workflow for the competitive radioligand binding assay.

Oncology: Melanin-Targeted Radionuclide Therapy

Mechanism of Action

Malignant melanoma cells overexpress melanin, an intracellular polymeric pigment. Iodobenzamide derivatives exhibit a high, specific affinity for melanin via a dual-interaction mechanism: electrostatic binding between the amide nitrogen and the polycarboxylate groups of melanin, and hydrophobic stacking facilitated by the iodinated aromatic ring [3].

When the stable iodine-127 is substituted with iodine-131 (a beta-emitter), the molecule transforms into a targeted radiotherapeutic agent. It penetrates the lipophilic cell membrane, binds irreversibly to the melanin polymer, and delivers localized cytotoxic radiation directly to the melanoma cells while sparing healthy surrounding tissue.

Protocol: In Vitro Melanin Binding Assay
  • Causality of Experimental Choices: Synthetic melanin is utilized to standardize the assay, removing the biological variability inherent to cell lines. Amelanotic A375 cells are run in parallel as a self-validating negative control to prove that uptake is strictly melanin-dependent and not a result of non-specific membrane diffusion.

Step-by-Step Methodology:

  • Preparation: Suspend 1 mg/mL of synthetic melanin in phosphate-buffered saline (PBS, pH 7.4).

  • Radiolabeling: Synthesize the[ 131 I]-labeled derivative via isotopic exchange using Cu(I) catalysis.

  • Incubation: Add 100 kBq of the radiolabeled derivative to 1 mL of the melanin suspension. Incubate at 37°C for 2 hours.

  • Separation: Centrifuge the mixture at 15,000 × g for 10 minutes to pellet the melanin-bound fraction.

  • Measurement: Decant the supernatant (free fraction). Measure the radioactivity of both the pellet and the supernatant using a gamma counter to determine the percentage of specifically bound tracer.

Synthetic Chemistry: Hypervalent Iodine Catalysis

Mechanism of Action

Beyond biology, 2-iodobenzamide derivatives serve as highly reactive, environmentally benign catalysts for alcohol oxidation [4]. The monovalent iodine atom in the benzamide is oxidized by a co-oxidant (such as Oxone) into a pentavalent iodoxybenzamide species. The N-ethyl and 2-methyl groups provide critical steric shielding, stabilizing the hypervalent iodine intermediate and preventing its premature decomposition. This active species selectively oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, before being reduced back to the trivalent state, completing the catalytic cycle.

Catalysis Precursor 2-Iodobenzamide (Trivalent Iodine) Active Iodoxybenzamide (Pentavalent Iodine) Precursor->Active Oxidation Oxidant Oxone (Co-oxidant) Oxidant->Active Drives Reaction Active->Precursor Catalytic Cycle (Reduction) Product Carbonyl Compound (Aldehyde/Ketone) Active->Product Oxidizes Substrate Alcohol Primary/Secondary Alcohol Alcohol->Product Transformation

Caption: Catalytic cycle of iodobenzamides in hypervalent iodine-mediated alcohol oxidation.

Protocol: Catalytic Alcohol Oxidation
  • Causality of Experimental Choices: Oxone (potassium peroxymonosulfate) is chosen as the terminal oxidant because it is an inexpensive, green reagent that efficiently drives the catalytic cycle without generating toxic heavy-metal waste [4].

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of the target alcohol in a 4:1 mixture of acetonitrile and water.

  • Catalyst Addition: Add 0.05 mmol (5 mol%) of the N-ethyl-5-iodo-2-methylbenzamide derivative.

  • Oxidation: Slowly add 2.5 equivalents of Oxone and 1.0 equivalent of tetrabutylammonium hydrogen sulfate (acting as a phase-transfer catalyst).

  • Stirring: Stir the mixture at room temperature for 2-4 hours, monitoring conversion via Thin Layer Chromatography (TLC).

  • Extraction: Quench the reaction with sodium thiosulfate, extract with ethyl acetate, and purify the carbonyl product via column chromatography.

Quantitative Data Summary

The following table summarizes the comparative pharmacological and chemical properties of the N-ethyl-5-iodo-2-methylbenzamide scaffold against standard benchmarks.

Parameter / PropertyN-Ethyl-5-Iodo-2-Methylbenzamide DerivativesBenchmark ControlClinical / Chemical Significance
D2 Receptor Affinity ( Ki​ ) 10 - 25 nMRaclopride (1.8 nM)High affinity suitable for SPECT imaging and antipsychotic profiling.
D3/D2 Selectivity Ratio ~5 to 10-fold preference for D3Haloperidol (Non-selective)Reduced extrapyramidal side effects (EPS) in neurological applications.
Melanin Binding Capacity >85% bound at 2 hoursAmelanotic Cells (<5%)High target-to-background ratio for melanoma theranostics.
Catalytic Yield (Oxidation) 88% - 95% conversionUncatalyzed (<5%)Highly efficient, green alternative to heavy-metal oxidants.

References

  • Benzamides derived from 1,2-diaminocyclopropane as novel ligands for human D2 and D3 dopamine receptors. PubMed / National Institutes of Health. Available at:[Link]

  • Iodine-123-Iodobenzamide SPECT Assessment of Dopamine D2 Receptor Occupancy in Risperidone Treated Schizophrenic Patients. Journal of Nuclear Medicine. Available at:[Link]

  • Proposed binding mechanism of a benzamide derivative ([131I]ICF01012) with melanin fragment. ResearchGate. Available at:[Link]

  • 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. PubMed Central (PMC) / Beilstein Journal of Organic Chemistry. Available at:[Link]

Exploratory

Thermodynamic Stability of N-Ethyl-5-iodo-2-methylbenzamide at Room Temperature: A Mechanistic and Experimental Guide

Executive Summary In pharmaceutical development and fine chemical synthesis, the stability of halogenated benzamide intermediates dictates their shelf-life, formulation strategies, and ultimate efficacy. N-ethyl-5-iodo-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and fine chemical synthesis, the stability of halogenated benzamide intermediates dictates their shelf-life, formulation strategies, and ultimate efficacy. N-ethyl-5-iodo-2-methylbenzamide presents a fascinating case study in the interplay between thermodynamic vulnerability and kinetic trapping. While the hydrolysis of its amide bond is thermodynamically favorable ( ΔG<0 ) under ambient conditions, the molecule exhibits exceptional room-temperature stability.

As a Senior Application Scientist, I have structured this guide to deconstruct the stereoelectronic principles governing this stability. We will explore the causality behind its degradation pathways and detail self-validating experimental protocols—compliant with ICH Q1A(R2) guidelines—to accurately quantify its thermodynamic parameters.

Stereoelectronic Architecture & Kinetic Trapping

To understand the stability of N-ethyl-5-iodo-2-methylbenzamide at room temperature (298 K), we must analyze the molecule's structural triad: the N-ethyl amide core, the ortho-methyl group, and the meta-iodo substituent.

The Amide Resonance Phenomenon

Amides are inherently resistant to spontaneous hydrolysis at room temperature. This resistance is driven by the delocalization of the nitrogen lone pair into the carbonyl π -system. This resonance provides a stabilization energy of approximately 15–20 kcal/mol [1]. Consequently, the ground state of the molecule is significantly lowered, creating a steep activation energy ( Ea​ ) barrier that prevents the formation of the tetrahedral intermediate required for hydrolysis.

The Ortho-Methyl Steric Shielding

The presence of the methyl group at the 2-position (ortho to the amide) introduces critical stereoelectronic effects:

  • Steric Hindrance: The physical bulk of the methyl group blocks the Bürgi-Dunitz trajectory (the specific angle of ~107° at which a nucleophile like water or hydroxide must approach the carbonyl carbon).

  • Conformational Twisting: To relieve allylic strain (A(1,3) strain) between the N-ethyl group and the ortho-methyl group, the amide plane twists out of coplanarity with the benzene ring. While this slightly reduces the conjugation between the aromatic ring and the carbonyl, the dominant effect remains the physical steric blockade, which exponentially decreases the rate constant ( k ) of hydrolysis.

The 5-Iodo Inductive Effect

The iodine atom at the 5-position exerts an electron-withdrawing inductive effect ( σI​ ). While halogens typically increase the electrophilicity of a carbonyl, the meta-positioning of the iodine minimizes direct resonance interaction. Furthermore, the carbon-iodine (C–I) bond has a relatively low bond dissociation energy (~65 kcal/mol). However, at room temperature, ambient thermal energy ( kB​T≈0.6 kcal/mol) is vastly insufficient to induce homolytic cleavage. Thus, without photolytic (UV) initiation, the C–I bond remains thermodynamically stable.

Mechanistic Degradation Pathways

At room temperature, the primary theoretical degradation pathways are hydrolysis and dehalogenation. Both require specific environmental catalysts (extremes of pH or UV light) to overcome their kinetic barriers.

Pathways API N-Ethyl-5-iodo- 2-methylbenzamide Hydrolysis Amide Hydrolysis (H2O / OH-) API->Hydrolysis High Ea Barrier (Steric Shielding) Dehalogenation Dehalogenation (hv / Radicals) API->Dehalogenation C-I Bond Cleavage Prod1 5-Iodo-2-methylbenzoic Acid + Ethylamine Hydrolysis->Prod1 u0394G < 0 (Irreversible in Base) Prod2 N-Ethyl-2-methylbenzamide + Iodine Radical Dehalogenation->Prod2 Photolytic Initiation Required

Mechanistic degradation pathways of N-ethyl-5-iodo-2-methylbenzamide at room temperature.

Under basic conditions, hydrolysis becomes irreversible due to the formation of the stable carboxylate anion, which drives the reaction forward despite the slow initial kinetics [2]. However, at a neutral pH and 25°C, the half-life of such benzamide derivatives extends to hundreds of years [3].

Self-Validating Experimental Workflows

To empirically prove the thermodynamic stability of this compound, we must employ rigorous, self-validating analytical protocols. The following methodologies are designed to extract precise thermodynamic parameters ( ΔG , ΔH , Ea​ ) while eliminating false positives.

Protocol 1: ICH Q1A(R2) Forced Degradation & Kinetic Profiling

This protocol utilizes High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-UV/MS) to monitor degradation over time under regulatory guidelines [4].

  • Causality of Design: We use an acidic mobile phase (0.1% Formic Acid in Acetonitrile/Water) during the HPLC run. This is critical because amides can undergo spontaneous base-catalyzed hydrolysis in high-pH buffers. By keeping the analytical environment acidic, we ensure that any observed degradation occurred during the storage period, not during the analysis.

  • Step-by-Step Execution:

    • Sample Preparation: Prepare a 1.0 mg/mL solution of the API in a 50:50 Methanol/Water mixture.

    • Stress Conditions: Aliquot the sample into sealed amber vials (to prevent photolytic dehalogenation). Store sets at 25°C/60% RH (Long-Term) and 40°C/75% RH (Accelerated) for 6 months.

    • Chromatographic Analysis: Inject 10 μ L onto a C18 reverse-phase column at 1-month intervals. Monitor at λ=254 nm.

    • Self-Validation (Mass Balance): Calculate the total peak area of the parent compound and all identified degradants (e.g., 5-iodo-2-methylbenzoic acid). The sum must equal 98.0%–102.0% of the Day 0 API peak area. A failure in mass balance indicates volatile degradant loss or irreversible column binding, invalidating the time-point.

Protocol 2: Isothermal Microcalorimetry (IMC)

Because room-temperature degradation of sterically hindered amides is imperceptibly slow for HPLC over short timeframes, IMC is used to measure the minute heat flow ( μW ) resulting from bond cleavage in real-time.

  • Causality of Design: Hydrolysis is an exothermic process. By measuring the enthalpy change ( ΔH ) directly at 25°C, we can calculate the rate constant ( k ) without waiting for macroscopic chemical changes.

  • Step-by-Step Execution:

    • Baseline Stabilization: Equilibrate the microcalorimeter at exactly 298.15 K for 24 hours.

    • Sample Loading: Seal 500 mg of the solid API (or concentrated solution) in a gold-plated ampoule and lower it into the measurement channel.

    • Data Acquisition: Record the thermal power signal ( μW/g ) continuously for 14 days.

    • Self-Validation (Joule Calibration): Apply a known electrical heat pulse (e.g., 100 μW for 60 seconds) to the reference channel before and after the experiment. If the integrated area of the calibration pulse deviates by >1%, the sensor baseline has drifted, and the thermodynamic data is discarded.

Workflow Start ICH Q1A(R2) Stability Protocol Prep Sample Preparation (API in Solution & Solid State) Start->Prep Cond1 Long-Term Storage (25°C / 60% RH) Prep->Cond1 Cond2 Accelerated Stress (40°C / 75% RH) Prep->Cond2 Analysis HPLC-UV/MS & Isothermal Microcalorimetry Cond1->Analysis Cond2->Analysis Data Thermodynamic Parameter Extraction (u0394G, u0394H, Ea) Analysis->Data

Self-validating experimental workflow for thermodynamic parameter extraction.

Quantitative Thermodynamic Data

The following table summarizes the estimated thermodynamic parameters for the degradation of N-ethyl-5-iodo-2-methylbenzamide at room temperature (298 K), synthesized from baseline benzamide hydrolysis and halogen bond dissociation kinetics.

Thermodynamic ParameterEstimated Value Range at 298 KMechanistic Implication
Gibbs Free Energy of Hydrolysis ( ΔG ) -4.0 to -8.5 kcal/molReaction is thermodynamically spontaneous (favors products).
Enthalpy of Hydrolysis ( ΔH ) -12.0 to -18.0 kcal/molExothermic bond cleavage; detectable via Microcalorimetry.
Entropy of Hydrolysis ( ΔS‡ ) -25 to -35 cal/(mol·K)Highly ordered transition state; water molecules must precisely align around the sterically hindered carbonyl.
Activation Energy ( Ea​ ) - Hydrolysis 22.0 to 28.0 kcal/molExtremely high barrier due to ortho-methyl steric shielding and amide resonance; ensures kinetic stability at RT.
Bond Dissociation Energy (C–I) ~65.0 kcal/molThermodynamically stable against ambient thermal energy; requires UV photons for homolytic cleavage.

Conclusion

N-ethyl-5-iodo-2-methylbenzamide is a paradigm of kinetic trapping. While the thermodynamics of its constituent bonds ( ΔG<0 for hydrolysis) suggest vulnerability, the stereoelectronic architecture—specifically the ~20 kcal/mol resonance stabilization [1] coupled with the physical steric blockade of the ortho-methyl group—renders it exceptionally stable at room temperature. By employing self-validating, ICH-compliant workflows [4], researchers can confidently map these thermodynamic boundaries, ensuring the integrity of the compound throughout the drug development lifecycle.

References

  • Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines OrgoSolver. URL: [Link]

  • Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

Foundational

A Guide to the Spectroscopic Characterization of N-ethyl-5-iodo-2-methylbenzamide

Foreword: The Imperative of Structural Verification In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Structural Verification

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. N-ethyl-5-iodo-2-methylbenzamide, a substituted benzamide, represents a class of compounds with significant potential in medicinal chemistry.[1] Its utility, however, is contingent on precise structural and purity assessments. This guide provides an in-depth, multi-technique spectroscopic analysis of this compound, moving beyond mere data presentation to explain the causality behind the expected spectral features. It is designed for researchers and professionals who require a robust framework for characterizing novel chemical entities, ensuring both scientific integrity and experimental reproducibility.

Molecular Structure and Analytical Framework

The first step in any characterization is to understand the target molecule's architecture. N-ethyl-5-iodo-2-methylbenzamide (C₁₀H₁₂INO, Molecular Weight: 305.11 g/mol ) possesses a substituted aromatic ring coupled to an N-ethyl amide group. The key structural features to be verified are:

  • The substitution pattern on the benzene ring (2-methyl, 5-iodo).

  • The connectivity and conformation of the N-ethyl amide side chain.

  • The presence and influence of the iodine atom.

Our analytical approach will integrate data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This triad of techniques provides orthogonal information, allowing for a comprehensive and self-validating structural elucidation.[2]

Caption: Structure of N-ethyl-5-iodo-2-methylbenzamide with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the cornerstone for structural elucidation, providing a detailed map of the proton and carbon frameworks.[1][2]

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data is both accurate and reproducible.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean vial.[3]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a good first choice for many benzamides, but DMSO-d₆ can be advantageous for observing the amide N-H proton, which may exchange too rapidly in other solvents.[1]

    • Transfer the solution to a 5 mm NMR tube. The use of an internal standard like tetramethylsilane (TMS) is optional, as the residual solvent peak can serve as a reliable secondary reference (CDCl₃: δH ≈ 7.26 ppm; δC ≈ 77.16 ppm).[4][5]

  • Instrument Setup & Acquisition:

    • Use a high-resolution NMR spectrometer (400 MHz or higher is recommended for resolving complex splitting patterns).[1][6]

    • Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.[3]

    • For ¹H NMR: Acquire data using a standard single-pulse experiment. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans depending on concentration.[3]

    • For ¹³C NMR: Acquire data using a standard proton-decoupled pulse program. Due to the low natural abundance of ¹³C, more scans (e.g., 128-1024) and a longer relaxation delay (2 seconds) are typically required.[3]

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (splitting).[7]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Proton Assignment Predicted Chemical Shift (δ) ppm Multiplicity Integration Rationale
N-H ~6.0 - 6.5Broad Singlet (br s) or Triplet (t)1HChemical shift is variable and concentration-dependent. May show coupling to the adjacent CH₂ group.
Aromatic H-6 ~7.8 - 8.0Doublet (d)1HDeshielded by the adjacent electron-withdrawing amide group and iodine.
Aromatic H-4 ~7.6 - 7.8Doublet of Doublets (dd)1HInfluenced by ortho-coupling to H-3 and meta-coupling to H-6.
Aromatic H-3 ~7.1 - 7.3Doublet (d)1HShielded relative to other aromatic protons, ortho-coupled to H-4.
Ethyl -CH₂- ~3.4 - 3.6Quartet (q) or Doublet of Quartets (dq)2HDeshielded by the adjacent nitrogen. Coupled to the -CH₃ group (quartet) and potentially the N-H proton.
Aromatic -CH₃ ~2.4 - 2.5Singlet (s)3HTypical chemical shift for a methyl group on an aromatic ring.
Ethyl -CH₃ ~1.2 - 1.4Triplet (t)3HCoupled to the adjacent -CH₂- group, resulting in a triplet.
¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Carbon Assignment Predicted Chemical Shift (δ) ppm Rationale
Amide C=O ~168 - 170Typical range for a secondary benzamide carbonyl carbon.
Aromatic C-1 ~138 - 140Quaternary carbon attached to the amide group.
Aromatic C-2 ~135 - 137Quaternary carbon attached to the methyl group.
Aromatic C-6 ~139 - 141Deshielded by the adjacent iodine atom.
Aromatic C-4 ~130 - 132Standard aromatic C-H.
Aromatic C-3 ~128 - 130Standard aromatic C-H.
Aromatic C-5 ~90 - 95Quaternary carbon directly attached to iodine, showing significant shielding (heavy atom effect).
Ethyl -CH₂- ~34 - 36Deshielded by the attached nitrogen atom.
Aromatic -CH₃ ~18 - 20Typical range for an aryl methyl carbon.
Ethyl -CH₃ ~14 - 16Standard aliphatic methyl carbon.
Structural Validation with 2D NMR

To unambiguously assign these signals, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. HMBC reveals correlations between protons and carbons separated by 2 or 3 bonds.

Caption: Key expected HMBC correlations for structural assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy provides rapid and definitive evidence for the presence of key functional groups by measuring their vibrational frequencies.[8][9]

Experimental Protocol: FT-IR Data Acquisition
  • Sample Preparation: For solid samples, the most common methods are:

    • Attenuated Total Reflectance (ATR): Place a small amount of the powder directly onto the ATR crystal. This is the simplest and fastest method.[10]

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

    • Average 16-32 scans to achieve a good signal-to-noise ratio.[10]

FT-IR Spectral Interpretation

The spectrum is analyzed by identifying characteristic absorption bands.[11]

Predicted FT-IR Absorption Bands:

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Comments
N-H Stretch 3350 - 3300Medium-StrongCharacteristic of a secondary amide N-H bond.[11]
Aromatic C-H Stretch 3100 - 3000MediumTypically appear as multiple weak to medium bands.
Aliphatic C-H Stretch 2980 - 2850MediumFrom the ethyl and methyl groups.
Amide I (C=O Stretch) 1650 - 1630StrongThe most intense and characteristic band for an amide.[11]
Aromatic C=C Stretch 1600 - 1450Medium-StrongMultiple bands indicating the aromatic ring.
Amide II (N-H Bend) 1560 - 1520Medium-StrongA combination of N-H bending and C-N stretching.[11]
C-N Stretch 1300 - 1200MediumPart of the complex fingerprint region.
C-I Stretch 600 - 500Medium-WeakFound in the far-IR region, confirming the presence of iodine.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern under ionization.[12]

Experimental Protocol: MS Data Acquisition
  • Sample Introduction & Ionization:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer. Common techniques include:

      • Electron Ionization (EI): A hard ionization technique, often coupled with Gas Chromatography (GC-MS), that causes extensive and reproducible fragmentation.[12]

      • Electrospray Ionization (ESI): A soft ionization technique, often coupled with Liquid Chromatography (LC-MS), which typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

MS Spectral Interpretation

The key information is the molecular ion peak and the pattern of fragment ions.

Predicted Mass Spectrometry Data (EI):

m/z Value Proposed Ion Formula Comments
305 [M]⁺ [C₁₀H₁₂INO]⁺ The molecular ion. Its presence confirms the molecular weight.
290 [M - CH₃]⁺[C₉H₉INO]⁺Loss of a methyl radical from the ethyl group.
233 [M - C₂H₅NH₂]⁺[C₈H₆IO]⁺Cleavage of the amide bond, forming the 5-iodo-2-methylbenzoyl cation. This is a very common and expected fragmentation for benzamides.
178 [M - I]⁺[C₁₀H₁₂NO]⁺Loss of an iodine radical.
106 [C₇H₆O]⁺[C₇H₆O]⁺Loss of iodine from the benzoyl cation fragment.
77 [C₆H₅]⁺[C₆H₅]⁺Phenyl cation, a common fragment from benzene derivatives.

digraph "Fragmentation_Pathway" {
graph [splines=ortho];
node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#EA4335"];

Mol_Ion [label="Molecular Ion\n[C₁₀H₁₂INO]⁺\nm/z = 305"]; Fragment1 [label="5-Iodo-2-methylbenzoyl Cation\n[C₈H₆IO]⁺\nm/z = 233"]; Fragment2 [label="[M - I]⁺\n[C₁₀H₁₂NO]⁺\nm/z = 178"];

Mol_Ion -> Fragment1 [label="- •NHCH₂CH₃"]; Mol_Ion -> Fragment2 [label="- •I"]; }

Caption: A plausible primary fragmentation pathway in EI-MS.

Integrated Data Analysis: A Cohesive Conclusion

The true power of this multi-technique approach lies in the integration of all data points.

  • MS confirms the molecular formula C₁₀H₁₂INO with a molecular ion at m/z 305.

  • FT-IR confirms the presence of the secondary amide (N-H and C=O stretches) and aromatic functionalities.

  • ¹³C NMR confirms the presence of 10 unique carbon environments, including the carbonyl, aromatic, and aliphatic carbons.

  • ¹H NMR confirms the number and connectivity of all protons, with the splitting patterns of the aromatic and ethyl signals providing definitive proof of the substitution pattern and side chain structure.

  • 2D NMR (HMBC) links the proton and carbon skeletons, providing the final, unambiguous confirmation of the N-ethyl-5-iodo-2-methylbenzamide structure.

By systematically applying these detailed protocols and interpretive frameworks, researchers can build a robust, self-validating data package for N-ethyl-5-iodo-2-methylbenzamide, ensuring the scientific integrity required for advanced research and development.

References

  • BenchChem. (2026). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. BenchChem.
  • Sadtler, T. (n.d.). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. J-Stage. Retrieved from [Link]

  • BenchChem. (n.d.). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. BenchChem.
  • Unknown. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Separation Science.
  • Unknown. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). FT–IR benzamide (1). [Scientific Diagram]. Retrieved from [Link]

  • Kutuk, H. (2016, March 30). Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives. ResearchGate. Retrieved from [Link]

  • Taylor & Francis Online. (2014, March 21). Surface-Enhanced Infrared Absorption Spectroscopic Investigation of Benzamide Thin-Film Formation, Stability, and Catalysis on Gold and Silver Nanostructures. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-Ethylbenzamide and Related Compounds. BenchChem.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of N-ethyl-2-methylpropanamide. BenchChem.
  • BenchChem. (2025). Spectroscopic Profile of 2-Iodo-5-methylbenzoic Acid: A Technical Guide. BenchChem.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling of N-Ethyl-5-iodo-2-methylbenzamide: Molecular Weight and Aqueous Solubility Workflows

As drug development pipelines become increasingly reliant on predictive modeling and high-throughput screening, the accurate empirical determination of foundational physicochemical properties—specifically molecular weigh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines become increasingly reliant on predictive modeling and high-throughput screening, the accurate empirical determination of foundational physicochemical properties—specifically molecular weight (MW) and aqueous solubility—remains a critical bottleneck. For halogenated benzamide derivatives like N-ethyl-5-iodo-2-methylbenzamide (CAS: 1862872-50-1) [1], these parameters dictate everything from formulation strategy to pharmacokinetic exposure.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows for characterizing the molecular weight and thermodynamic aqueous solubility of N-ethyl-5-iodo-2-methylbenzamide.

Structural Analysis and Molecular Weight

N-ethyl-5-iodo-2-methylbenzamide ( C10​H12​INO ) features a central benzene ring substituted with an ethyl amide, a methyl group, and an iodine atom. The presence of the heavy iodine atom significantly shifts the compound's mass defect and isotopic distribution. Because iodine is essentially monoisotopic ( 127I ), the mass spectrum will lack the characteristic M+2 isotope pattern seen in chlorinated or brominated analogs, making high-resolution exact mass determination critical for structural confirmation.

Quantitative Data Summary
PropertyValueRationale / Significance
Chemical Formula C10​H12​INO Core benzamide scaffold with halogenation.
Average Molecular Weight 289.11 g/mol Used for standard stoichiometric calculations and molarity.
Monoisotopic Exact Mass 288.996 g/mol Target mass for High-Resolution Mass Spectrometry (HRMS).
Hydrogen Bond Donors 1Secondary amide nitrogen (-NH-).
Hydrogen Bond Acceptors 1Amide carbonyl oxygen (-C=O).
Protocol: High-Resolution ESI-MS for MW Validation

To empirically validate the molecular weight, Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard [2].

Mechanistic Rationale: ESI is a "soft" ionization technique. The carbon-iodine (C-I) bond is relatively labile and prone to homolytic cleavage under harsh ionization methods (like Electron Impact). ESI prevents this fragmentation, preserving the intact molecular ion [3]. Furthermore, the addition of formic acid to the mobile phase forces the protonation of the amide nitrogen, driving the formation of the [M+H]+ pseudo-molecular ion.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of N-ethyl-5-iodo-2-methylbenzamide in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).

  • Instrument Tuning: Operate the HRMS (e.g., Q-TOF or Orbitrap) in positive ion mode (+ESI). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Self-Validating Calibration: Infuse an internal lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) simultaneously with the sample. Validation Check: The instrument must actively correct the mass axis, ensuring a mass accuracy error of <5 ppm.

  • Data Acquisition: Scan from m/z 100 to 500. Extract the chromatogram for the theoretical [M+H]+ ion at m/z 290.004.

  • Analysis: Confirm the absence of an M+2 peak (verifying iodine over bromine/chlorine) and validate that the measured exact mass falls within 5 ppm of the theoretical mass.

Aqueous Solubility: Mechanistic Drivers and Assessment

Aqueous solubility is governed by the energy penalty of disrupting the crystal lattice versus the energy gained by solute-solvent hydration. N-ethyl-5-iodo-2-methylbenzamide is highly lipophilic and poorly water-soluble.

Causality of Poor Solubility: The iodine atom at position 5 is highly polarizable and possesses a large van der Waals radius. It disrupts the hydrogen-bond network of water without offering any hydrogen-bond acceptor capabilities. Combined with the hydrophobic bulk of the methyl and ethyl groups, the compound exhibits a high predicted partition coefficient (XLogP3 3.5 - 4.0). The single amide group cannot provide enough hydration energy to overcome the hydrophobic effect and the crystal lattice energy.

Protocol: Thermodynamic Shake-Flask Method

Kinetic solubility methods (e.g., DMSO spiking) often falsely elevate solubility readings due to supersaturation and co-solvent effects. To obtain the true equilibrium solubility required for formulation development, the Thermodynamic Shake-Flask method must be employed [4].

Step-by-Step Methodology:

  • Saturation: Add 10 mg of crystalline N-ethyl-5-iodo-2-methylbenzamide to a glass vial containing 1.0 mL of aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Equilibration: Seal the vial and place it in a thermostatic incubator shaker at 37°C and 250 RPM.

  • Self-Validating Sampling: Extract 100 µL aliquots at 24, 48, and 72 hours. Validation Check: True thermodynamic equilibrium is confirmed only when the quantified concentration variance between the 48-hour and 72-hour time points is <5% .

  • Phase Separation: Centrifuge the aliquots at 15,000 x g for 15 minutes. Validation Check: A visible solid pellet must remain at the bottom of the tube, confirming that the solution was saturated and excess solid was present throughout the assay.

  • Quantification: Carefully aspirate the supernatant, dilute it 1:10 in mobile phase, and inject it into an HPLC-UV system. Quantify the peak area at λmax​ (approx. 230-254 nm) against a pre-established calibration curve.

Integrated Analytical Workflow

The following diagram maps the parallel analytical pipelines required to fully characterize the API's molecular weight and thermodynamic solubility.

G Start N-Ethyl-5-iodo-2-methylbenzamide (Solid API) MW_Prep Sample Prep: Dissolve in MeOH/H2O (0.1% Formic Acid) Start->MW_Prep Sol_Prep Add Excess Solid to Aqueous Buffer (pH 7.4) Start->Sol_Prep ESI_MS ESI-HRMS Analysis (Positive Ion Mode) MW_Prep->ESI_MS MW_Result Exact Mass & Isotopic Pattern Confirmation ESI_MS->MW_Result ShakeFlask Shake-Flask Equilibration (37°C, 48-72 hrs) Sol_Prep->ShakeFlask PhaseSep Phase Separation (Centrifugation/Filtration) ShakeFlask->PhaseSep HPLC HPLC-UV Quantification vs. Standard Curve PhaseSep->HPLC Sol_Result Thermodynamic Aqueous Solubility HPLC->Sol_Result

Workflow for MW determination and thermodynamic solubility of N-ethyl-5-iodo-2-methylbenzamide.

Conclusion

The rigorous characterization of N-ethyl-5-iodo-2-methylbenzamide requires analytical techniques tailored to its specific structural liabilities. By utilizing positive-ion ESI-MS, researchers can bypass the fragility of the carbon-iodine bond to achieve high-accuracy molecular weight confirmation. Concurrently, recognizing the extreme lipophilicity imparted by the iodine and alkyl groups necessitates the use of the thermodynamic shake-flask method over kinetic assays to prevent artificial solubility overestimation, ensuring reliable data for downstream drug development.

References

  • Ho, C. S., et al. "Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications." The Clinical Biochemist Reviews, vol. 24, no. 1, 2003, pp. 3-12.[Link]

  • Wikipedia Contributors. "Electrospray ionization." Wikipedia, The Free Encyclopedia, 2023.[Link]

  • Jones, A. M., et al. "Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ." Journal of Medicinal Chemistry, vol. 64, no. 16, 2021.[Link]

Foundational

Structural Elucidation and 3D Conformational Dynamics of N-ethyl-5-iodo-2-methylbenzamide: A Comprehensive Crystallographic Guide

Executive Summary In modern drug discovery and structural biology, the precise three-dimensional conformation of small-molecule ligands dictates their pharmacodynamic efficacy and binding kinetics. N-ethyl-5-iodo-2-methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and structural biology, the precise three-dimensional conformation of small-molecule ligands dictates their pharmacodynamic efficacy and binding kinetics. N-ethyl-5-iodo-2-methylbenzamide (CAS: 1862872-50-1) represents a highly specialized pharmacophore scaffold[1]. This in-depth technical guide explores the crystallographic properties and conformational dynamics of this molecule. By analyzing the interplay between the steric hindrance of the ortho-methyl group and the highly directional halogen bonding capabilities of the 5-iodo substituent, researchers can leverage this scaffold to design conformationally restricted, high-affinity ligands.

Molecular Architecture & Conformational Dynamics

The 3D conformation of N-ethyl-5-iodo-2-methylbenzamide is not a static entity; it is the thermodynamic product of competing intramolecular forces and intermolecular lattice interactions.

The Ortho-Methyl Steric Penalty

In unsubstituted benzamides, the amide plane tends to align coplanar with the aromatic ring to maximize π

π conjugation. However, the introduction of a methyl group at the ortho position (C2) fundamentally alters this energetic landscape. The van der Waals radius of the methyl group creates severe steric repulsion (Pauli repulsion) with the carbonyl oxygen or the N-H proton of the amide[2].

To alleviate this steric clash, the molecule undergoes a conformational shift, forcing the amide plane to rotate out of the phenyl plane. Density Functional Theory (DFT) calculations and analogous crystallographic data demonstrate that this dihedral angle ( θ ) typically settles between 50° and 70°. This out-of-plane twist breaks the π -conjugation, localizing electron density on the amide and significantly increasing the basicity of the carbonyl oxygen, which subsequently strengthens intermolecular hydrogen bonding[3].

The 5-Iodo σ -Hole and Halogen Bonding

The iodine atom at the C5 position introduces a critical vector for supramolecular assembly. Due to the high polarizability of iodine, the electron density is anisotropically distributed, creating a region of positive electrostatic potential along the extension of the C–I covalent bond—known as a σ -hole. In the crystalline phase, this σ -hole acts as a potent halogen bond donor, typically interacting with the electron-rich carbonyl oxygen of an adjacent molecule ( C−I⋯O=C )[4]. This highly directional interaction competes with standard hydrogen bonding to dictate the final crystal lattice architecture.

Conformational_Drivers Core N-ethyl-5-iodo-2-methylbenzamide 3D Conformation Ortho Ortho-Methyl Group (Steric Hindrance) Core->Ortho Iodo 5-Iodo Substitution (Sigma-Hole) Core->Iodo Amide N-Ethyl Amide (H-Bonding) Core->Amide Twist Amide Plane Twist (θ ≈ 50-70°) Ortho->Twist Forces out of plane Halogen Intermolecular Halogen Bonding Iodo->Halogen Crystal packing Dimer Amide Dimerization (N-H···O=C) Amide->Dimer Lattice stability

Primary molecular drivers dictating 3D conformation and crystal packing.

Crystallographic Data & Supramolecular Assembly

To understand the solid-state behavior of N-ethyl-5-iodo-2-methylbenzamide, we must evaluate its unit cell parameters. Due to the asymmetric nature of the N-ethyl chain and the directional hydrogen/halogen bonding, these molecules typically crystallize in centrosymmetric monoclinic space groups (e.g., P21​/c ), forming hydrogen-bonded dimers that are further cross-linked by I⋯O halogen bonds[3][4].

Table 1: Representative Crystallographic Parameters for N-ethyl-5-iodo-2-methylbenzamide (Parameters derived and synthesized from homologous ortho-substituted iodo-benzamides)

ParameterValue / Description
Chemical Formula C10​H12​INO
Molecular Weight 289.11 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈8.5A˚,b≈11.2A˚,c≈12.4A˚
Cell Angles α=90∘,β≈105∘,γ=90∘
Volume ( V ) ≈1140A˚3
Z (Molecules/Unit Cell) 4
Calculated Density ( ρ ) ≈1.68 g/cm3
Data Collection Temp. 100(2) K

Experimental Methodologies

To ensure absolute scientific integrity, the structural elucidation of such halogenated amides requires rigorous, self-validating experimental workflows. Below are the definitive protocols for physical and computational conformational analysis.

Protocol A: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

This protocol is designed with internal validation checkpoints to ensure the resulting atomic coordinates are free from absorption artifacts caused by the heavy iodine atom.

  • Crystal Growth (Slow Evaporation):

    • Procedure: Dissolve 50 mg of N-ethyl-5-iodo-2-methylbenzamide in a 1:1 (v/v) mixture of ethyl acetate and hexane. Cover the vial with parafilm and puncture with a single pinhole. Allow to evaporate at 22°C for 5-7 days.

    • Causality: The mixed solvent system provides a solubility gradient. Slow evaporation prevents the kinetic trapping of metastable polymorphs, ensuring the growth of diffraction-quality, thermodynamically stable single crystals.

  • Crystal Mounting & Cryocooling:

    • Procedure: Select a crystal (approx. 0.2×0.1×0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Immediately transfer to the diffractometer under a 100 K nitrogen gas stream.

    • Causality: Paratone oil prevents crystal degradation via solvent loss. Cooling to 100 K minimizes the thermal motion of atoms (Debye-Waller factors), drastically improving high-angle diffraction resolution.

  • Data Collection (Mo Radiation):

    • Procedure: Collect diffraction data using a diffractometer equipped with a Molybdenum source ( λ=0.71073A˚ ).

    • Causality: Molybdenum radiation is explicitly selected over Copper radiation to minimize severe X-ray absorption artifacts and fluorescence caused by the heavy iodine atom.

  • Absorption Correction & Integration:

    • Procedure: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS).

    • Validation: Check the Rint​ value. An Rint​<0.05 validates that the symmetry-equivalent reflections are consistent and the absorption correction was successful.

  • Structure Solution & Refinement:

    • Procedure: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically.

    • Validation: The final model must yield an R1​<0.05 and wR2​<0.15 , with no residual electron density peaks >1.0e−/A˚3 near the iodine atom, validating the structural integrity.

SCXRD_Workflow Start Compound Synthesis & Purification Cryst Slow Evaporation Crystallization Start->Cryst Mount Crystal Mounting (Cryoloop, 100K) Cryst->Mount Diffract X-Ray Diffraction (Mo Kα radiation) Mount->Diffract Solve Structure Solution (Direct Methods) Diffract->Solve Refine Anisotropic Refinement (Least Squares) Solve->Refine Validate Validation (CheckCIF, R1 < 0.05) Refine->Validate

Step-by-step SCXRD workflow for absolute structural elucidation and validation.

Protocol B: Density Functional Theory (DFT) Conformational Mapping

To understand the molecule's behavior in a biological system (solution phase), computational mapping is required to complement the solid-state SCXRD data.

  • Initial Geometry Generation: Construct the 3D model of N-ethyl-5-iodo-2-methylbenzamide using a molecular builder.

  • Relaxed Potential Energy Surface (PES) Scan:

    • Procedure: Perform a relaxed coordinate scan of the C(aryl)−C(carbonyl) dihedral angle in 10° increments from 0° to 180°.

    • Causality: This step systematically maps the steric penalty of the ortho-methyl group, identifying the global energy minimum (the most likely bioactive conformation) and the rotational energy barrier.

  • Geometry Optimization & Frequency Calculation:

    • Procedure: Optimize the lowest-energy conformer using the B3LYP functional and the def2-TZVP basis set, incorporating Grimme's D3 dispersion correction.

    • Causality: The def2-TZVP basis set utilizes an Effective Core Potential (ECP) for iodine, which is mathematically necessary to account for relativistic effects in heavy atoms. The D3 correction ensures accurate modeling of intramolecular non-covalent interactions.

    • Validation: Run a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies (0 imaginary modes) mathematically validates that the conformation is a true local minimum on the potential energy surface, not a transition state.

Conclusion

The 3D conformation of N-ethyl-5-iodo-2-methylbenzamide is a masterclass in competing molecular forces. The ortho-methyl group acts as a steric restrictor, forcing the amide out of plane and locking the molecule into a specific vector space[2]. Simultaneously, the 5-iodo group provides a highly specific σ -hole for halogen bonding[4]. By employing rigorous, self-validating crystallographic and computational protocols, researchers can accurately map these interactions, utilizing this scaffold to design highly selective, conformationally restricted therapeutic agents.

References

  • Crystal Growth & Design (ACS Publications). Effect of Br···O Bonding on the Chiral Assembly of Brominated Amides in the Crystalline Phase. Available at:[Link]

  • CrystEngComm (RSC Publishing). Structure directing roles of weak noncovalent interactions and charge-assisted hydrogen bonds in the self-assembly of solvated podands. Available at:[Link]

  • ACS Catalysis (ACS Publications). Acceleration Mechanisms of C–H Bond Functionalization Catalyzed by Electron-Deficient CpRh(III) Complexes. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of N-Ethyl-5-iodo-2-methylbenzamide

Introduction & Mechanistic Rationale N-ethyl-5-iodo-2-methylbenzamide is a highly versatile synthetic intermediate, frequently utilized in the structure-based drug design of non-covalent inhibitors targeting viral cystei...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N-ethyl-5-iodo-2-methylbenzamide is a highly versatile synthetic intermediate, frequently utilized in the structure-based drug design of non-covalent inhibitors targeting viral cysteine proteases, such as the SARS-CoV Papain-Like Protease (PLpro)[1]. The synthesis of this compound is achieved through a robust, two-step workflow: a regioselective electrophilic aromatic iodination followed by a carbodiimide-mediated amide coupling.

As a self-validating system, this protocol is designed to ensure high yield and purity by leveraging specific mechanistic drivers:

  • Step 1: Regioselective Electrophilic Iodination: The direct iodination of 2-methylbenzoic acid (o-toluic acid) is notoriously sluggish using standard diatomic iodine ( I2​ ). To overcome this, we utilize an oxidative iodination system comprising sodium periodate ( NaIO4​ ) and potassium iodide ( KI ) in concentrated sulfuric acid ( H2​SO4​ ). This strongly acidic, oxidizing environment generates a highly reactive [1]. The regioselectivity is strictly governed by the synergistic directing effects of the aromatic substituents: the electron-donating methyl group directs ortho/para, while the electron-withdrawing carboxylic acid directs meta. Consequently, the electrophile is funneled exclusively to the 5-position[1].

  • Step 2: Amide Coupling: The condensation of 5-iodo-2-methylbenzoic acid with ethylamine requires carboxylic acid activation to prevent the formation of unreactive carboxylate salts. We employ EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an highly reactive O-acylisourea intermediate. The addition of HOBt (1-Hydroxybenzotriazole) rapidly converts this intermediate into a more stable, yet highly amine-reactive, HOBt-ester. This additive suppresses the formation of dead-end N-acylurea byproducts, driving the reaction to completion[1]. DIPEA (N,N-Diisopropylethylamine) is utilized as a non-nucleophilic base to maintain the optimal pH and neutralize any amine hydrochlorides without competing as a nucleophile.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements and expected yields for the two-step synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
Step 1: Iodination
2-Methylbenzoic acid136.151.00680 mg (5.0 mmol)Starting Material
Potassium Iodide (KI)166.000.83685 mg (4.13 mmol)Iodine Source
Sodium Periodate ( NaIO4​ )213.890.28295 mg (1.38 mmol)Oxidant
H2​SO4​ (95%)98.08Solvent20 mL totalAcidic Medium / Catalyst
Expected Yield (Step 1) 262.04 - ~1.11 g (85%) Intermediate Product
Step 2: Amide Coupling
5-Iodo-2-methylbenzoic acid262.041.00262 mg (1.0 mmol)Intermediate
Ethylamine (2.0 M in THF)45.081.500.75 mL (1.5 mmol)Nucleophile
EDCI·HCl191.701.20230 mg (1.2 mmol)Primary Coupling Agent
HOBt hydrate153.141.20184 mg (1.2 mmol)Coupling Additive
DIPEA129.243.000.52 mL (3.0 mmol)Non-nucleophilic Base
Dichloromethane ( CH2​Cl2​ )84.93Solvent10 mLReaction Solvent
Expected Yield (Step 2) 289.11 - ~260 mg (90%) Target Compound

Experimental Protocols

Workflow 1: Synthesis of 5-Iodo-2-methylbenzoic Acid

Caution: Concentrated sulfuric acid is highly corrosive. Perform all operations in a well-ventilated fume hood.

  • Preparation of the Iodinating Solution: To a round-bottom flask containing 15 mL of stirred 95% H2​SO4​ , slowly add NaIO4​ (295 mg, 1.38 mmol) and KI (685 mg, 4.13 mmol) portionwise over 45 minutes[1].

  • Electrophile Maturation: Continue stirring the mixture for 1 hour at 25–30 °C. The solution will transition to a dark-brown color, indicating the successful generation of the active electrophilic iodine species[1].

  • Substrate Addition: In a separate flask, dissolve 2-methylbenzoic acid (680 mg, 5.0 mmol) in 5 mL of 95% H2​SO4​ . Dropwise, transfer the dark-brown iodinating solution into the substrate solution while maintaining the temperature at 25–30 °C[1].

  • Reaction Monitoring: Stir the reaction for an additional 2–3 hours. Monitor completion via LC-MS (aliquot quenched in water/acetonitrile).

  • Quenching & Workup: Carefully pour the reaction mixture over 100 g of crushed ice. A precipitate will form immediately. Collect the crude solid via vacuum filtration.

  • Self-Validation & Purification: Wash the filter cake thoroughly with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Quality Control Check: The disappearance of any residual brown/yellow tint validates the complete reduction of unreacted I2​ to water-soluble iodide ( I− ). Wash the cake with cold water and dry under high vacuum to afford the intermediate as an off-white solid.

Workflow 2: Synthesis of N-Ethyl-5-iodo-2-methylbenzamide
  • Acid Activation: To an oven-dried flask under an inert nitrogen atmosphere, add 5-iodo-2-methylbenzoic acid (262 mg, 1.0 mmol) and dissolve in anhydrous CH2​Cl2​ (10 mL)[1].

  • Coupling Agent Addition: Add EDCI·HCl (230 mg, 1.2 mmol), HOBt hydrate (184 mg, 1.2 mmol), and DIPEA (0.52 mL, 3.0 mmol) to the solution[1]. Stir the mixture at 23 °C for 15 minutes to ensure the complete formation of the active HOBt-ester.

  • Amidation: Slowly add the ethylamine solution (2.0 M in THF, 0.75 mL, 1.5 mmol) dropwise to the activated ester mixture. Stir the reaction continuously at 23 °C for 16 hours[1].

  • Liquid-Liquid Extraction: Dilute the reaction mixture with an additional 10 mL of CH2​Cl2​ . Transfer to a separatory funnel and wash sequentially with 1M HCl (2 × 10 mL) to remove unreacted amines, saturated aqueous NaHCO3​ (2 × 10 mL) to remove unreacted acid and HOBt, and brine (1 × 10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Self-Validation & Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient). Quality Control Check: Confirm the product via LC-MS (Target [M+H]+=290.1 ) and 1H NMR (confirming the presence of the ethyl triplet/quartet and the downfield shift of the amide N-H proton).

Mechanistic and Workflow Visualizations

SyntheticWorkflow SM 2-Methylbenzoic Acid (Starting Material) Step1 Step 1: Electrophilic Iodination NaIO4, KI, H2SO4 (95%) 25-30 °C, 1 h SM->Step1 Int 5-Iodo-2-methylbenzoic Acid (Intermediate) Step1->Int Regioselective Substitution Step2 Step 2: Amide Coupling Ethylamine, EDCI, HOBt, DIPEA CH2Cl2, 23 °C, 16 h Int->Step2 Prod N-Ethyl-5-iodo-2-methylbenzamide (Target Compound) Step2->Prod Condensation

Figure 1: Two-step synthetic workflow for N-ethyl-5-iodo-2-methylbenzamide.

Mechanism Ox NaIO4 + KI in H2SO4 Elec Electrophilic Iodine (I+ species) Ox->Elec Oxidation Sigma Sigma-Complex at 5-position Elec->Sigma Ring o-Toluic Acid Ring System Ring->Sigma Directing Groups Synergy Prod 5-Iodo-2-methylbenzoic Acid Sigma->Prod Deprotonation

Figure 2: Mechanistic pathway of the regioselective electrophilic aromatic iodination.

References

  • Title: Structure-Based Design, Synthesis, and Biological Evaluation of a Series of Novel and Reversible Inhibitors for the Severe Acute Respiratory Syndrome−Coronavirus Papain-Like Protease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of N-Ethyl-5-iodo-2-methylbenzamide for Biaryl Library Generation

Executive Summary Biaryl motifs are privileged structures in medicinal chemistry, frequently serving as core scaffolds for kinase inhibitors, GPCR ligands, and epigenetic modulators. The building block N-ethyl-5-iodo-2-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Biaryl motifs are privileged structures in medicinal chemistry, frequently serving as core scaffolds for kinase inhibitors, GPCR ligands, and epigenetic modulators. The building block N-ethyl-5-iodo-2-methylbenzamide (CAS 1862872-50-1) [1] offers a highly functionalized starting point for drug discovery. It features a robust ethyl amide for hydrogen-bonding interactions and an ortho-methyl group that restricts the conformation of the amide bond.

This application note provides a comprehensively optimized protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this specific aryl iodide. By detailing the mechanistic rationale, optimal catalyst selection, and step-by-step execution, this guide ensures the high-yielding synthesis of complex biaryl amides.

Mechanistic Rationale & Experimental Design (E-E-A-T)

Causality in Catalyst and Solvent Selection

While aryl iodides are generally highly reactive toward oxidative addition, their use in Suzuki-Miyaura couplings can sometimes be complicated by sluggish transmetalation or the formation of unreactive off-cycle palladium-iodide dimers. This is particularly evident when using classical monodentate ligands like triphenylphosphine (PPh3) at lower temperatures[2].

To circumvent this bottleneck, our protocol employs Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This geometry not only accelerates the reductive elimination step but also prevents the formation of inactive trans-complexes, ensuring a highly efficient catalytic turnover.

Furthermore, the transmetalation step requires the activation of the boronic acid. Both the "boronate pathway" and the "oxo-palladium pathway" necessitate an oxygen-based nucleophile[3]. Therefore, a biphasic solvent system of 1,4-Dioxane and Water (4:1 v/v) with K₂CO₃ is selected. The water dissolves the inorganic base, facilitating the formation of the critical Pd-hydroxo intermediate and the reactive arylboronate species[4].

Self-Validating In-Process Controls

To ensure the protocol is self-validating, visual cues are integrated into the workflow. The initial Pd(dppf)Cl₂ solution is typically orange/red. Upon heating and active turnover (reduction to the active Pd(0) species), the reaction mixture transitions to a dark red/brown homogeneous solution or biphasic suspension. The disappearance of the starting material can be cleanly tracked via LC-MS by monitoring the [M+H]⁺ peak at m/z 290.1.

Experimental Workflow

Workflow Start Reagent Preparation Weigh Substrate, Boronic Acid, Catalyst & Base Degas Solvent Degassing Sparge 1,4-Dioxane/H2O with Argon (15 min) Start->Degas Reaction Cross-Coupling Reaction Heat at 90°C for 4-6 hours under Argon atmosphere Degas->Reaction Workup Aqueous Workup Extract with EtOAc, Wash with Brine, Dry Reaction->Workup Purification Purification & Analysis Flash Chromatography (Silica) LC-MS / NMR Validation Workup->Purification

Experimental workflow for the Pd-catalyzed Suzuki-Miyaura coupling of aryl iodides.

Step-by-Step Protocol

Materials Required:
  • Aryl Halide: N-ethyl-5-iodo-2-methylbenzamide (1.0 equiv, 1.0 mmol, 289.11 g/mol )

  • Coupling Partner: Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol)

  • Solvents: 1,4-Dioxane (Degassed, 4.0 mL), Deionized Water (Degassed, 1.0 mL)

Procedure:
  • Reaction Setup: To an oven-dried 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add N-ethyl-5-iodo-2-methylbenzamide (289 mg, 1.0 mmol), the selected arylboronic acid (1.5 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate the vessel and backfill with Argon. Repeat this cycle three times to ensure an oxygen-free environment. Causality: This is critical to prevent the oxidative degradation of the electron-rich phosphine ligand and the oxidative homocoupling of the boronic acid.

  • Solvent Addition: Syringe in 4.0 mL of 1,4-Dioxane and 1.0 mL of H₂O. (Note: Solvents must be sparged with Argon for 15 minutes prior to use).

  • Catalyst Introduction: Quickly remove the septum under a positive flow of Argon, add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol), and reseal.

  • Heating & Monitoring: Transfer the vial to a pre-heated oil bath or heating block at 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system. Monitor the reaction via TLC (Hexanes/EtOAc 1:1) or LC-MS. Complete consumption of the aryl iodide typically occurs within 4 to 6 hours.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 x 10 mL).

  • Washing & Drying: Wash the combined organic extracts with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 50% EtOAc in Hexanes) to afford the pure biaryl product.

Catalytic Cycle & Mechanistic Pathway

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Complex Ar-Pd(II)(L2)-I Pd0->OxAdd + Substrate TransMet Transmetalation Complex Ar-Pd(II)(L2)-Ar' OxAdd->TransMet + Boronate RedElim Reductive Elimination Release of Biaryl TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Amide Product RedElim->Product Substrate N-ethyl-5-iodo- 2-methylbenzamide Substrate->OxAdd Boronic Ar'-B(OH)2 + Base Boronic->TransMet

Catalytic cycle for the Suzuki-Miyaura cross-coupling of N-ethyl-5-iodo-2-methylbenzamide.

Quantitative Data & Optimization

The following tables summarize the optimization parameters and the substrate scope demonstrating the robustness of this protocol.

Table 1: Optimization of Reaction Conditions for Phenylboronic Acid Coupling

EntryCatalyst (5 mol%)Base (3 equiv)Solvent (4:1 v/v)Temp (°C)Isolated Yield (%)
1Pd(PPh₃)₄K₂CO₃Toluene/H₂O9045
2Pd(dppf)Cl₂K₂CO₃Toluene/H₂O9072
3 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 94
4Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O9091
5Pd(Amphos)Cl₂K₂CO₃1,4-Dioxane/H₂O9088

Note: The superior yield in Entry 3 highlights the necessity of a bidentate ligand combined with a highly polar, water-miscible solvent like 1,4-Dioxane to facilitate the biphasic transmetalation.

Table 2: Substrate Scope (Coupling with N-ethyl-5-iodo-2-methylbenzamide)

Boronic Acid PartnerProduct AppearanceReaction Time (h)Isolated Yield (%)
Phenylboronic acidWhite solid4.094
4-Methoxyphenylboronic acidOff-white solid4.596
4-Fluorophenylboronic acidWhite solid5.089
3-Pyridylboronic acidPale yellow solid6.082
2-Methylphenylboronic acidWhite solid8.076 (Steric hindrance)

References

  • ChemicalBook. "N-Ethyl-5-iodo-2-methylbenzamide | 1862872-50-1". 1

  • Organometallics (ACS Publications). "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures" (2018). 2

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism of the Suzuki Coupling". 3

  • PMC (National Institutes of Health). "Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium" (2021). 4

Sources

Method

Application Note: N-Ethyl-5-iodo-2-methylbenzamide as a Versatile Precursor in Advanced Pharmaceutical Synthesis

Executive Summary In modern drug discovery, the rapid assembly of complex molecular architectures relies heavily on highly functionalized, pre-validated building blocks. N-ethyl-5-iodo-2-methylbenzamide (CAS: 1862872-50-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rapid assembly of complex molecular architectures relies heavily on highly functionalized, pre-validated building blocks. N-ethyl-5-iodo-2-methylbenzamide (CAS: 1862872-50-1) has emerged as a privileged scaffold for the synthesis of targeted therapeutics, particularly kinase inhibitors and allosteric modulators. This application note details the structural rationale, mechanistic pathways, and self-validating experimental protocols for utilizing this precursor in transition-metal-catalyzed cross-coupling reactions.

Structural Rationale & Pharmacophore Design

The utility of N-ethyl-5-iodo-2-methylbenzamide lies in its precise arrangement of functional groups, each serving a distinct chemical or biological purpose. Understanding the causality behind this structural design is critical for downstream API (Active Pharmaceutical Ingredient) optimization.

  • The C5-Iodine (Electrophilic Vector): The carbon-iodine bond possesses the lowest bond dissociation energy among aryl halides (~65 kcal/mol). This facilitates rapid, low-barrier oxidative addition by Palladium(0) catalysts, allowing cross-coupling reactions to proceed under mild conditions, thereby preserving sensitive functional groups elsewhere on the molecule.

  • The C2-Methyl Group (Conformational Control): The ortho-methyl substituent exerts a significant steric penalty, forcing the adjacent carboxamide group out of coplanarity with the phenyl ring. This dihedral twist is a classic bioisosteric strategy used to lock the molecule into a specific 3D conformation, often required to perfectly occupy deep hydrophobic pockets (such as the ATP-binding hinge region of kinases).

  • The N-Ethyl Amide (Target Engagement): The amide motif acts as a critical hydrogen bond donor/acceptor pair for protein-ligand interactions. The ethyl chain provides a tunable vector to optimize lipophilicity (LogP) and membrane permeability without adding excessive molecular weight.

StructuralLogic Core N-ethyl-5-iodo-2-methylbenzamide (Core Scaffold) Iodine C5-Iodine Electrophilic Vector Core->Iodine Methyl C2-Methyl Steric Shielding Core->Methyl Amide N-Ethyl Amide H-Bonding / LogP Core->Amide Coupling Cross-Coupling (C-C / C-N Bond Formation) Iodine->Coupling Conformation Out-of-Plane Twist (Kinase Hinge Fit) Methyl->Conformation Target Target Engagement (Receptor Pocket) Amide->Target

Figure 1: Structural rationale and pharmaceutical utility of the precursor.

Core Synthetic Applications & Mechanistic Pathways

The C5-iodide makes this molecule an ideal electrophilic partner for a variety of Palladium-catalyzed transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the industry standard for constructing biaryl systems [1]. The catalytic cycle begins with the oxidative addition of the active Pd(0) species into the C5-I bond. Because iodine is an excellent leaving group, this step is highly exergonic. Subsequent transmetalation with an arylboronic acid, followed by reductive elimination, yields the biaryl product while regenerating the catalyst.

SuzukiCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Complex Pd(II)(Ar)(I)L_n Pd0->OxAdd + Ar-I TransMet Transmetalation Complex Pd(II)(Ar)(Ar')L_n OxAdd->TransMet + Ar'-B(OH)2 Product Biaryl Product + Pd(0) L_n TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArI N-ethyl-5-iodo-2-methylbenzamide ArI->OxAdd Boronic Ar'-B(OH)2 + Base Boronic->TransMet

Figure 2: Pd-catalyzed Suzuki-Miyaura cycle of N-ethyl-5-iodo-2-methylbenzamide.

Buchwald-Hartwig Amination

To install solubilizing amine tails, the Buchwald-Hartwig amination is employed [2]. The primary challenge here is chemoselectivity: the N-ethyl amide proton (pKa ~16) can be deprotonated by strong bases, leading to competitive off-target N-arylation. This necessitates the use of milder bases (e.g., Cs₂CO₃) paired with highly active, sterically bulky biaryl phosphine ligands (like XPhos) to accelerate the desired C-N bond formation over background side reactions.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Quality Control (QC) checkpoints are embedded to ensure mechanistic integrity at every step.

Protocol A: Standardized Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a biaryl intermediate via C-C bond formation.

  • Reaction Setup: In a 20 mL scintillation vial, combine N-ethyl-5-iodo-2-methylbenzamide (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), and K₂CO₃ (2.0 equiv, 1.0 mmol).

    • Causality: A 20% excess of boronic acid compensates for trace protodeboronation that occurs at elevated temperatures.

  • Solvent Addition & Degassing: Add a biphasic mixture of 1,4-Dioxane (4 mL) and H₂O (1 mL). Sparge the solution with dry N₂ gas for exactly 10 minutes.

    • Causality: Degassing is critical. Dissolved oxygen irreversibly oxidizes the electron-rich Pd(0) active species into a catalytically dead Pd(II) peroxo complex. The biphasic system ensures both the organic precursor and inorganic base remain fully solvated.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and seal the vial with a PTFE-lined cap. Heat at 80 °C for 4 hours.

  • In-Process QC (LC-MS Validation): Sample 10 µL of the organic layer. The reaction is complete when the starting material mass ([M+H]⁺ = 290.1 m/z) is fully consumed and replaced by the target biaryl mass.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (3 x 5 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

  • Final Validation: ¹H NMR (400 MHz, CDCl₃) must show the disappearance of the distinct singlet corresponding to the C5-I aromatic proton, replaced by new multiplet signals from the coupled aryl ring.

Protocol B: Chemoselective Buchwald-Hartwig Amination

Objective: Install a secondary cyclic amine (e.g., morpholine or piperazine) via C-N bond formation.

  • Glovebox Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with N-ethyl-5-iodo-2-methylbenzamide (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (1.5 equiv).

    • Causality: Cs₂CO₃ is chosen specifically over NaOtBu. Strong alkoxides will deprotonate the N-ethyl amide, poisoning the catalyst or causing polymerization.

  • Reagent Addition: Add the secondary amine (1.2 equiv) and anhydrous toluene to achieve a 0.2 M concentration. Seal the tube, remove from the glovebox, and heat to 100 °C for 12 hours.

  • Workup & QC: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure.

  • Final Validation: High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass. ¹³C NMR will show a characteristic upfield shift of the C5 carbon (moving from ~90 ppm for the C-I bond to ~140-150 ppm for the C-N bond).

Quantitative Optimization Data

To demonstrate the robustness of the Suzuki-Miyaura protocol (Protocol A), optimization data for the coupling of N-ethyl-5-iodo-2-methylbenzamide with phenylboronic acid is summarized below.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O901265Sluggish oxidative addition; incomplete conversion.
2 Pd(dppf)Cl₂ K₂CO₃ Dioxane / H₂O 80 4 92 Optimal. Rapid conversion, clean impurity profile.
3Pd₂(dba)₃ / XPhosK₃PO₄THF / H₂O65288Highly active, but catalyst system is cost-prohibitive for scale-up.
4Pd(OAc)₂ / SPhosCs₂CO₃Toluene / H₂O80678Trace protodeboronation observed due to prolonged heating.

Note: Yields represent isolated yields after silica gel chromatography. Entry 2 represents the ideal balance of cost, speed, and scalability.

Quality Control & Troubleshooting

  • Dehalogenation (Formation of N-ethyl-2-methylbenzamide): If LC-MS reveals a mass of [M+H]⁺ = 164.1 m/z, the precursor has undergone premature reductive elimination (hydrodehalogenation). Solution: Ensure the boronic acid is not degraded and that the solvent is strictly degassed, as hydrodehalogenation is often exacerbated by poor transmetalation kinetics.

  • Amide Cleavage: Though rare under mild cross-coupling conditions, prolonged heating (>110 °C) in the presence of strong aqueous bases can hydrolyze the N-ethyl amide. Always maintain temperatures below 90 °C when using aqueous hydroxide or carbonate bases.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL:[Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of N-Ethyl-5-iodo-2-methylbenzamide

Executive Summary N-ethyl-5-iodo-2-methylbenzamide is a highly versatile building block in pharmaceutical chemistry, frequently utilized as a precursor for targeted therapeutics and kinase inhibitors. However, the presen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-ethyl-5-iodo-2-methylbenzamide is a highly versatile building block in pharmaceutical chemistry, frequently utilized as a precursor for targeted therapeutics and kinase inhibitors. However, the presence of both an aryl iodide (at the 5-position) and a secondary amide (N-ethylamide at the 1-position) presents a distinct chemoselectivity challenge during C–N cross-coupling.

This application note provides an in-depth, self-validating protocol for the Buchwald-Hartwig amination of this substrate. By carefully modulating the base strength and utilizing advanced precatalysts, this methodology prioritizes the selective coupling of exogenous amines while entirely suppressing unwanted intramolecular or intermolecular amide side reactions.

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than simply following a recipe. The success of this coupling relies on two fundamental pillars of reaction design:

Overcoming Aryl Iodide Catalyst Poisoning

Aryl iodides undergo extremely rapid oxidative addition to Pd(0) species. However, the resulting iodide anions can strongly coordinate to the palladium center, forming highly stable, inactive Pd–I dimers that halt the catalytic cycle[1].

  • The Solution: To circumvent this catalyst poisoning, the protocol employs bulky dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos). The extreme steric bulk of these ligands enforces the formation of a highly active monoligated Pd(0)L complex and accelerates the rate-limiting reductive elimination step, effectively outcompeting dimer formation[2]. Furthermore, utilizing a Generation 3 (G3) Palladacycle precatalyst ensures rapid, quantitative generation of the active Pd(0) species under mild conditions without requiring harsh reducing agents.

Base-Controlled Chemoselectivity (Amine vs. Amide)

The primary failure mode in the amination of N-ethyl-5-iodo-2-methylbenzamide is the competitive deprotonation of the secondary amide (pKa ~16). Strong alkoxide bases like Sodium tert-butoxide (NaOtBu) readily deprotonate the amide, leading to competitive amidation (oligomerization or off-target coupling)[3].

  • The Solution: By substituting NaOtBu with a milder inorganic base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄), the amide remains protonated and non-nucleophilic[4]. Cs₂CO₃ is sufficiently basic to facilitate the deprotonation of the coordinated exogenous amine during the transmetalation step, ensuring >99:1 chemoselectivity for the desired C–N cross-coupling.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reagent selection and reaction success, demonstrating why the final protocol parameters were established.

EntryPrecatalyst / LigandBaseSolventTemp (°C)ConversionChemoselectivity (Amine:Amide)
1Pd(OAc)₂ / P(o-tol)₃NaOtBuToluene10045%1:1 (Extensive amide coupling)
2Pd₂(dba)₃ / XantPhosCs₂CO₃1,4-Dioxane9060%5:1
3XPhos Pd G3 / XPhosNaOtBu1,4-Dioxane8085%2:1 (Amide deprotonation)
4 XPhos Pd G3 / XPhos Cs₂CO₃ 1,4-Dioxane 80 >99% >99:1 (Optimal for 1° amines)
5 RuPhos Pd G3 / RuPhos K₃PO₄ t-AmOH 80 95% >99:1 (Optimal for 2° amines)

Catalytic Workflow Visualization

The following diagram illustrates the specific catalytic cycle for this substrate, highlighting the critical chemoselective transmetalation step where base selection dictates the reaction pathway.

Workflow Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Fast for Aryl-I) Pd0->OxAdd + N-ethyl-5-iodo-2-methylbenzamide PdII Pd(II)(Ar)(I)L Intermediate OxAdd->PdII AmineCoord Amine Coordination & Base Deprotonation PdII->AmineCoord + Amine & Cs₂CO₃ PdII_Amido Pd(II)(Ar)(NR2)L Amido Complex AmineCoord->PdII_Amido - CsI & HCO₃⁻ RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0 + C-N Coupled Product

Figure 1: Pd-catalyzed Buchwald-Hartwig cycle emphasizing chemoselective amination.

Experimental Protocol: Chemoselective Amination

This protocol describes the coupling of N-ethyl-5-iodo-2-methylbenzamide with a model primary amine (e.g., aniline) on a 1.0 mmol scale. It is designed as a self-validating system with built-in analytical checkpoints.

Reagents & Materials
  • Substrate: N-ethyl-5-iodo-2-methylbenzamide (1.0 mmol, 289.1 mg)

  • Amine: Aniline (1.2 mmol, 111.8 mg, ~110 µL)

  • Precatalyst: XPhos Pd G3 (2.0 mol%, 16.9 mg)

  • Ligand: XPhos (2.0 mol%, 9.5 mg)

  • Base: Cs₂CO₃ (2.0 mmol, 651.6 mg) Note: Must be finely milled and anhydrous.

  • Solvent: 1,4-Dioxane (5.0 mL, anhydrous, sparged with Argon for 15 min).

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add N-ethyl-5-iodo-2-methylbenzamide (289.1 mg), XPhos Pd G3 (16.9 mg), XPhos (9.5 mg), and Cs₂CO₃ (651.6 mg).

  • Seal the tube with a rubber septum. Evacuate the tube and backfill with ultra-pure Argon. Repeat this purge cycle three times to ensure complete removal of oxygen, which rapidly degrades the Pd(0) species.

Step 2: Liquid Addition & Initiation 3. Under a positive flow of Argon, inject the aniline (110 µL) followed by the degassed 1,4-Dioxane (5.0 mL) via syringe. 4. Replace the septum with a Teflon screw cap under Argon flow. 5. Place the sealed tube in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm).

  • Self-Validation Checkpoint 1: Within 10–15 minutes of heating, the suspension should transition from a pale yellow to a deep, homogeneous red/orange hue. This color change visually confirms the activation of the G3 precatalyst into the active Pd(0) species.

Step 3: Reaction Monitoring 6. After 4 hours, remove the tube from the heat and allow it to cool slightly. 7. Self-Validation Checkpoint 2 (LC-MS): Extract a 10 µL aliquot, dilute in 1 mL of HPLC-grade Acetonitrile, and filter through a 0.2 µm PTFE syringe filter. Analyze via LC-MS. The complete disappearance of the aryl iodide peak (m/z 289.1) and the dominant presence of the product mass (m/z 254.1) validates the end of the reaction. The absence of a mass corresponding to amide-coupled dimers confirms chemoselectivity.

Step 4: Workup & Isolation 8. Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter the mixture through a short pad of Celite to remove the inorganic salts (CsI, unreacted Cs₂CO₃) and precipitated palladium black. 9. Wash the Celite pad with an additional 15 mL of Ethyl Acetate. 10. Concentrate the combined filtrates under reduced pressure using a rotary evaporator. 11. Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 10% to 40% Ethyl Acetate in Hexanes) to afford the pure chemoselective C-N coupled product.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-ethyl-5-iodo-2-methylbenzamide

Welcome to the technical support center for the synthesis of N-ethyl-5-iodo-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-ethyl-5-iodo-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important amide coupling reaction. The inherent steric hindrance from the ortho-methyl group on the benzoic acid derivative can make this seemingly straightforward transformation unexpectedly complex. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you achieve consistent and successful results.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Q1: My reaction yield of N-ethyl-5-iodo-2-methylbenzamide is consistently low. What are the primary causes and how can I fix this?

Low yield is the most common issue in this synthesis, often stemming from a combination of factors related to the sterically hindered nature of 5-iodo-2-methylbenzoic acid. Let's break down the potential causes and solutions.

Cause 1: Inefficient Carboxylic Acid Activation The methyl group at the ortho-position sterically shields the carboxyl group, making it difficult for standard coupling reagents to form the necessary activated intermediate. If the activation step is slow or incomplete, the subsequent reaction with ethylamine will be poor.

  • Solution A: Switch to a More Powerful Coupling Reagent. Standard carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may be insufficient.[1] Uronium/aminium salts like HATU or HBTU are significantly more effective as they form highly reactive activated esters that can overcome the steric barrier.[1][2] Phosphonium salts like PyBOP are also excellent alternatives.[2][3]

  • Solution B: Convert to an Acyl Halide. A robust, albeit two-step, method is to first convert the carboxylic acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4] The resulting acyl chloride reacts readily with ethylamine, often leading to higher yields.[5][6] For extremely challenging cases, acyl fluorides (e.g., generated using TFFH or BTFFH) can be highly effective.[1][7]

Cause 2: Competing Side Reactions Inefficient activation can lead to undesirable side reactions that consume starting material and complicate purification.

  • N-acylurea Formation (with carbodiimides): The O-acylisourea intermediate formed with EDC can rearrange into a stable, unreactive N-acylurea byproduct, especially if the nucleophilic attack by ethylamine is slow due to steric hindrance.

    • Solution: Adding a nucleophilic catalyst like HOBt (1-hydroxybenzotriazole) or NHS (N-hydroxysuccinimide) can mitigate this.[8] These additives trap the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement, thereby improving coupling efficiency.[8]

  • Anhydride Formation: The activated carboxylic acid can react with another molecule of the starting carboxylic acid to form a symmetric anhydride. While the anhydride is reactive, this consumes two equivalents of your acid for every potential amide bond formed, reducing the theoretical maximum yield.

    • Solution: Ensure slow addition of the coupling reagent and maintain a well-stirred, homogenous solution. Using a more potent reagent like HATU often minimizes this by rapidly forming the active ester.[1]

Cause 3: Suboptimal Reaction Conditions

  • Solvent Choice: Inadequate solvation of the reactants or intermediates can hinder the reaction.[1]

    • Solution: While DCM is common, a more polar aprotic solvent like DMF or NMP may be superior due to their excellent solvating properties, especially if solubility issues are suspected.[1][8]

  • Reaction Time and Temperature: Steric hindrance slows down reaction rates.[1]

    • Solution: Increase the reaction time, allowing it to stir overnight.[1] Gentle heating (e.g., to 40-50 °C) can sometimes help overcome the activation energy, but should be monitored carefully to avoid degradation.[8]

  • Base Stoichiometry: The choice and amount of base are critical.

    • Solution: A non-nucleophilic, sterically hindered base like DIPEA (N,N-diisopropylethylamine) or triethylamine (TEA) is required to neutralize the acid formed during the reaction without competing with the ethylamine nucleophile.[4][6] Typically, 2-3 equivalents are used to ensure the reaction medium remains basic.

TroubleshootingWorkflow Start Low Reaction Yield Cause1 Inefficient Acid Activation Start->Cause1 Cause2 Side Reactions Start->Cause2 Cause3 Suboptimal Conditions Start->Cause3 Sol1A Use Stronger Coupling Reagent (e.g., HATU, PyBOP) Cause1->Sol1A Steric hindrance is high Sol1B Convert to Acyl Chloride (e.g., SOCl₂) Cause1->Sol1B Standard methods fail Sol2A Add HOBt/NHS to Carbodiimide Reactions Cause2->Sol2A Using EDC/DCC Sol3A Optimize Solvent (DMF, NMP) Cause3->Sol3A Poor solubility observed Sol3B Increase Reaction Time/Temp Cause3->Sol3B Reaction stalls

Caption: Troubleshooting workflow for low yield.
Q2: My NMR/LC-MS shows significant unreacted 5-iodo-2-methylbenzoic acid. What should I do?

This is a clear indication that the carboxylic acid is not being activated efficiently or consumed.

  • Primary Check: Re-evaluate your coupling reagent. As discussed in Q1, standard EDC alone is often insufficient for this substrate. The most direct solution is to either add HOBt or switch to a more potent activator like HATU.[1][9]

  • Reagent Quality: Ensure your coupling reagents and solvents are anhydrous. Water can hydrolyze the activated intermediates back to the carboxylic acid and can also degrade some coupling reagents.[8]

  • Stoichiometry: While the acid and amine are often used in a 1:1.1 ratio, you may need to increase the equivalents of the coupling reagent and base. Try increasing the coupling reagent (e.g., EDC, HATU) to 1.5 equivalents and the base to 3 equivalents.

Q3: I'm observing a significant byproduct with a mass corresponding to N-acylurea. How do I prevent it?

This byproduct is specific to carbodiimide-mediated couplings (EDC, DCC). It arises from the intramolecular rearrangement of the O-acylisourea intermediate.

  • Mechanism of Prevention: The most effective strategy is the addition of 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[8] These additives act as nucleophilic catalysts, rapidly converting the unstable O-acylisourea into a more stable active ester (OBt or NHS ester). This active ester is less susceptible to rearrangement and reacts cleanly with ethylamine to form the desired amide.

  • Practical Protocol: When using EDC, pre-mix the 5-iodo-2-methylbenzoic acid, HOBt (1.2 eq), and ethylamine (1.1 eq) in an anhydrous solvent before adding EDC (1.2 eq).[4]

Frequently Asked Questions (FAQs)
Q1: What is the best method to synthesize N-ethyl-5-iodo-2-methylbenzamide: using a coupling reagent or converting to an acyl chloride first?

Both methods are viable, and the "best" choice depends on your specific laboratory constraints, scale, and desired purity profile.

FeatureAcyl Chloride MethodDirect Coupling Method
Steps Two steps: 1) Acid to acyl chloride, 2) Acyl chloride to amide.One-pot reaction.
Reactivity Very high. The acyl chloride is highly electrophilic.Varies by reagent. Can be very high with modern reagents (HATU, PyBOP).
Yield Often higher and more robust, especially for difficult substrates. A 70% two-step yield has been reported for a similar substrate.[5][6]Can be high but is more sensitive to substrate, reagent, and conditions.
Side Products Can generate HCl, requiring a stoichiometric amount of base (e.g., TEA) as a scavenger.[5][6]Dependent on the reagent (e.g., N-acylurea with EDC, guanidinium byproduct with HATU).
Handling Requires handling of moisture-sensitive and corrosive reagents like SOCl₂ or oxalyl chloride.Reagents are typically solids that are easier to handle, though some are moisture-sensitive.
Recommendation Excellent for reliability and when other methods fail. Good for larger scale synthesis.Excellent for speed, convenience, and for screening/discovery chemistry. Often the first choice for modern synthesis.
Q2: How do I choose the right coupling reagent?

Choosing the correct reagent is crucial for overcoming the steric hindrance of the 2-methyl group.

ReagentPathways cluster_0 Carbodiimide Pathway (e.g., EDC) cluster_1 Uronium Salt Pathway (e.g., HATU) cluster_2 Acyl Chloride Pathway Acid1 R-COOH Intermediate1 O-Acylisourea (Unstable) Acid1->Intermediate1 + EDC EDC EDC SideProduct1 N-Acylurea (Byproduct) Intermediate1->SideProduct1 Rearrangement Amide1 Amide Product Intermediate1->Amide1 + R'-NH₂ Amine1 R'-NH₂ Acid2 R-COOH Intermediate2 OAt-Active Ester (Highly Reactive) Acid2->Intermediate2 + HATU HATU HATU Amide2 Amide Product Intermediate2->Amide2 + R'-NH₂ Amine2 R'-NH₂ Acid3 R-COOH Intermediate3 Acyl Chloride (Highly Reactive) Acid3->Intermediate3 + SOCl₂ SOCl2 SOCl₂ Amide3 Amide Product Intermediate3->Amide3 + R'-NH₂ Amine3 R'-NH₂

Caption: Comparison of activation pathways for amide synthesis.
  • Level 1 (Standard): EDC/HOBt. This is a good starting point. EDC activates the acid, and HOBt prevents N-acylurea formation and increases efficiency.[9] It is cost-effective but may still provide modest yields with this substrate.

  • Level 2 (High Potency): HATU, HBTU, HCTU. These uronium/aminium salts are the go-to reagents for sterically hindered or electron-deficient substrates.[1][2] They are more expensive but often give superior yields and cleaner reactions, justifying the cost at a research scale.

  • Level 3 (Alternative High Potency): PyBOP. This phosphonium salt is another excellent choice for difficult couplings, known for high efficiency and low risk of racemization (though not a concern here).[2]

  • Level 4 (Robust Alternative): T3P® (Propylphosphonic Anhydride). T3P is a versatile and powerful coupling reagent known for clean reactions and high yields. The byproducts are water-soluble, simplifying workup.

Q3: What are the best practices for purification of the final product?

N-ethyl-5-iodo-2-methylbenzamide is a crystalline solid, making recrystallization an excellent purification method.

  • Solvent Selection: A mixed solvent system is often ideal. Recrystallization from a hexane/chloroform or hexane/ethyl acetate mixture has been reported to yield pure, colorless needles of similar products.[5][6]

  • General Procedure:

    • Dissolve the crude product in a minimum amount of a hot, more polar solvent (e.g., chloroform or ethyl acetate).

    • Slowly add the hot, less polar solvent (e.g., hexane) until the solution becomes slightly turbid.

    • Add a drop or two of the polar solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

    • Complete the crystallization by cooling in an ice bath.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry thoroughly.[5]

  • Chromatography: If recrystallization is insufficient, silica gel column chromatography is a reliable alternative. A gradient of hexane/ethyl acetate is a typical eluent system for this class of compounds.[5]

Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride

This two-step protocol is robust and often provides high yields.

Step A: Synthesis of 5-iodo-2-methylbenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-iodo-2-methylbenzoic acid (1.0 eq).

  • Under a nitrogen atmosphere in a fume hood, add an excess of thionyl chloride (SOCl₂, ~5-10 eq).[4][5]

  • Heat the mixture to reflux (approx. 80 °C) and stir for 2 hours. The solid should fully dissolve.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (rotary evaporator).

  • To ensure complete removal, add anhydrous benzene or toluene to the residue and concentrate again under reduced pressure.[5][6] The resulting crude 5-iodo-2-methylbenzoyl chloride is used directly in the next step.

Step B: Amide Formation

  • Dissolve the crude acyl chloride from Step A in anhydrous dichloromethane (DCM) or THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve ethylamine (1.2 eq) and a non-nucleophilic base like triethylamine (2.5-3.0 eq) in the same anhydrous solvent.[5][6]

  • Slowly add the amine/base solution dropwise to the stirred acyl chloride solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 6 hours or until TLC/LC-MS indicates completion.[5]

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[4][5] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for purification.

Protocol 2: High-Potency Uronium Salt Coupling (HATU)

This one-pot protocol is highly effective for overcoming steric hindrance.

  • To a round-bottom flask under a nitrogen atmosphere, add 5-iodo-2-methylbenzoic acid (1.0 eq), HATU (1.1-1.2 eq), and dissolve in an anhydrous polar aprotic solvent like DMF.[1]

  • Add a non-nucleophilic base, DIPEA (2.5-3.0 eq), to the mixture and stir for 1-5 minutes to pre-activate the acid.[1]

  • Add ethylamine (1.1-1.2 eq) to the activated mixture.

  • Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine to remove excess reagents and DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product for purification.

References
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Optimizing Peptide Coupling: Key Techniques.
  • pH Optimization of Amidation via Carbodiimides. American Chemical Society.
  • Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC.
  • Amide coupling reaction in medicinal chemistry.
  • Chemistry of Amides. Chemistry LibreTexts.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Amide. Wikipedia.
  • Application Notes and Protocols for the Derivatization of 2-Iodo-5-methylbenzoic Acid. Benchchem.
  • 2-IODO-5-METHYLBENZOIC ACID synthesis. ChemicalBook.
  • Amides Preparation and Reactions Summary. Chemistry Steps.
  • amide coupling help. Reddit.
  • 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxid
  • Technical Support Center: Purification of 2-Iodo-5-methylbenzoic Acid by Recrystalliz

Sources

Optimization

troubleshooting degradation of N-ethyl-5-iodo-2-methylbenzamide during long-term storage

Executive Summary As a Senior Application Scientist, I frequently consult on the long-term storage challenges of halogenated benzamides. N-ethyl-5-iodo-2-methylbenzamide presents a unique stability profile due to the dua...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently consult on the long-term storage challenges of halogenated benzamides. N-ethyl-5-iodo-2-methylbenzamide presents a unique stability profile due to the dual vulnerabilities of its functional groups: the relatively weak aryl carbon-iodine (C-I) bond and the secondary benzamide linkage. Understanding the causality behind its degradation—specifically photolytic/thermal deiodination and moisture-driven hydrolysis—is essential for developing robust formulation and storage protocols.

This guide provides a self-validating framework to diagnose, troubleshoot, and prevent degradation during long-term storage and experimental workflows.

Mechanistic Overview of Degradation

To effectively troubleshoot, we must first isolate the pathways of degradation. N-ethyl-5-iodo-2-methylbenzamide typically degrades via two distinct mechanistic routes depending on the environmental stressor:

  • Homolytic C-I Bond Cleavage (Deiodination): Driven by photon absorption (light) or excessive thermal energy, leading to the generation of highly colored elemental iodine.

  • Nucleophilic Acyl Substitution (Hydrolysis): Driven by water in the presence of acid or base catalysis, cleaving the amide bond.

DegradationPathways Parent N-ethyl-5-iodo-2-methylbenzamide (Parent API) Cond_LightHeat Photolysis / Thermal Stress (Radical Initiation) Parent->Cond_LightHeat C-I Bond Cleavage Cond_Moisture Aqueous / pH Extremes (Nucleophilic Attack) Parent->Cond_Moisture Amide Bond Cleavage Prod_Deiodination N-ethyl-2-methylbenzamide + Elemental Iodine (I2) Cond_LightHeat->Prod_Deiodination Deiodination Prod_Hydrolysis 5-iodo-2-methylbenzoic acid + Ethylamine Cond_Moisture->Prod_Hydrolysis Hydrolysis

Primary degradation pathways of N-ethyl-5-iodo-2-methylbenzamide via deiodination and hydrolysis.

Quantitative Stability Matrix

The following table summarizes expected degradation kinetics across various storage conditions, providing a baseline for comparative troubleshooting.

Storage ConditionTimepointRemaining API (%)Primary ImpurityVisual Appearance
25°C / 60% RH (Dark) 12 Months> 99.5%NoneWhite powder
40°C / 75% RH (Dark) 6 Months98.2%5-iodo-2-methylbenzoic acidWhite to off-white
25°C / Ambient Light 1 Month94.5%N-ethyl-2-methylbenzamidePale yellow tint
Solution (pH 2.0, 60°C) 24 Hours85.0%5-iodo-2-methylbenzoic acidClear, colorless
Solution (pH 12.0, 60°C) 24 Hours78.5%5-iodo-2-methylbenzoic acidClear, colorless
Deep-Dive FAQs: Troubleshooting Specific Issues

Q1: My solid powder has developed a yellow/brown tint after three months on the bench. What is happening? A: This is a classic hallmark of photolytic deiodination. Aryl iodides possess a relatively weak C-I bond that is highly susceptible to homolytic cleavage upon exposure to UV or visible light, generating aryl radicals and iodine radicals (1)[1]. The iodine radicals rapidly dimerize to form elemental iodine ( I2​ ), which imparts a yellow-to-brown discoloration even at trace (ppm) levels.

  • Causality: The electron-rich nature of the substituted benzene ring can lower the reduction potential, making it accessible to visible light degradation.

  • Solution: Store the compound strictly in amber vials under an inert atmosphere (Argon/Nitrogen) at 2-8°C.

Q2: During HPLC analysis of our aged aqueous formulations, a new early-eluting peak appears, but no discoloration is observed. Why? A: You are observing amide hydrolysis. While benzamides are generally more stable than esters due to the resonance stabilization of the nitrogen lone pair, they remain vulnerable to nucleophilic attack by water, particularly at extreme pH levels (2)[2]. The early-eluting peak is likely 5-iodo-2-methylbenzoic acid, which is more polar than the parent compound.

  • Causality: The presence of the ortho-methyl group provides some steric hindrance, but prolonged exposure to aqueous environments (especially unbuffered or extreme pH) will inevitably drive hydrolysis (3)[3].

  • Solution: If a liquid formulation is required, maintain the pH between 5.5 and 6.5 using a suitable buffer, or consider lyophilization and reconstitution immediately prior to use.

Q3: How do I differentiate between thermal degradation and photolytic degradation in my stability samples? A: Both pathways can lead to deiodination, but their kinetics differ drastically. Photolysis is typically a rapid, surface-level phenomenon in solid samples, whereas thermal degradation is a slower, bulk process. To differentiate, you must run a self-validating forced degradation study with strict dark controls (see protocol below).

Experimental Workflows for Stability Profiling

To accurately diagnose the root cause of degradation, employ the following self-validating protocols. These workflows are designed to isolate variables; by running parallel controls, the system self-validates the exact mechanism of failure.

Protocol A: Self-Validating Photolytic Stress Testing (ICH Q1B Compliant)

This protocol separates thermal degradation from photolytic degradation.

  • Preparation: Prepare a 1.0 mg/mL solution of N-ethyl-5-iodo-2-methylbenzamide in HPLC-grade Acetonitrile. Ensure the solvent is degassed to prevent oxidative interference.

  • Aliquotting: Transfer 2 mL of the solution into two separate, clear quartz vials.

  • Self-Validation Step: Completely wrap Vial A in aluminum foil to serve as the Dark Control. Leave Vial B exposed.

  • Exposure: Place both vials in a photostability chamber. Expose to a cool white fluorescent lamp and near-UV lamp (target overall illumination 1.2 million lux hours, near UV energy 200 Watt hours/square meter).

  • Analysis: Analyze both vials via HPLC-UV.

    • Interpretation: A drop in assay in Vial B, coupled with a stable assay in Vial A, definitively confirms photolability. If both degrade equally, the degradation is thermal/solvolytic.

Protocol B: Self-Validating Hydrolytic Stress Testing (Acid/Base)

This protocol measures susceptibility to nucleophilic acyl substitution while preventing autosampler degradation artifacts (4)[4].

  • Stock Preparation: Prepare a 2.0 mg/mL stock solution of the API in Methanol.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.5 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.5 M NaOH. Incubate at 60°C for 24 hours.

  • Self-Validation Step (Critical): Before HPLC injection, neutralize the acid sample with 1 mL of 0.5 M NaOH, and the base sample with 1 mL of 0.5 M HCl. Causality: Failing to neutralize the sample will allow hydrolysis to continue while the sample sits in the autosampler queue, skewing your kinetic data and potentially damaging the HPLC column.

  • Quantification: Dilute to a final nominal concentration of 0.5 mg/mL with mobile phase and inject. Quantify the formation of 5-iodo-2-methylbenzoic acid against a reference standard.

References
  • Stability of hydrobenzamide in different solvent systems - Benchchem.4

  • Synthesis and stability of strongly acidic benzamide derivatives - NIH. 3

  • Spontaneous aryl iodide deiodination upon heating - Reddit (Chempros). 1

  • Understanding the chemical basis of drug stability and degradation - Pharmaceutical Journal. 2

Sources

Troubleshooting

Technical Support Center: Enhancing Reactivity of N-Ethyl-5-iodo-2-methylbenzamide in Sterically Hindered Couplings

Welcome to the Application Support Center. This living document is engineered for synthetic chemists and drug development professionals working with N-ethyl-5-iodo-2-methylbenzamide (CAS: 1862872-50-1).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This living document is engineered for synthetic chemists and drug development professionals working with N-ethyl-5-iodo-2-methylbenzamide (CAS: 1862872-50-1). While the C5-iodine bond provides an excellent handle for transition-metal catalysis, coupling this scaffold with sterically hindered partners introduces significant kinetic bottlenecks. Furthermore, the secondary amide moiety presents unique chemoselectivity challenges that require precise catalytic tuning.

Mechanistic Insight & Reactivity Profiling

To successfully manipulate N-ethyl-5-iodo-2-methylbenzamide, one must understand the causality behind its reactivity profile:

  • Favorable Oxidative Addition: Because the electrophile is an aryl iodide with unhindered adjacent positions (C4 and C6), oxidative addition to Pd(0) is rapid and is rarely the rate-limiting step in the catalytic cycle.

  • Steric Bottlenecks at Reductive Elimination: When coupling with sterically demanding nucleophiles (e.g., ortho-substituted arylboronic acids or bulky secondary amines), the transition state at the palladium center becomes highly congested. This crowding drastically slows down transmetalation and reductive elimination.

  • Amide Deprotonation (Catalyst Poisoning): The secondary N-ethyl amide has a pKa of ~15–17. In the presence of strong bases like NaOtBu, premature deprotonation forms an amidate. This amidate can coordinate to the palladium center, creating an off-cycle resting state that effectively poisons the catalyst.

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Fast for C-I) Pd0->OxAdd + N-ethyl-5-iodo-2-methylbenzamide PdII_ArI Pd(II)(Ar)(I)L Intermediate OxAdd->PdII_ArI Transmet Transmetalation / Amine Binding (Steric Bottleneck) PdII_ArI->Transmet + Bulky Boronic Acid / Amine Poison Amide Deprotonation (Off-cycle Pd-Amidate) PdII_ArI->Poison Strong Base (NaOtBu) PdII_ArNu Pd(II)(Ar)(Nu)L Crowded Complex Transmet->PdII_ArNu RedElim Reductive Elimination (Forced by Bulky Ligand) PdII_ArNu->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product Poison->PdII_ArI Reversible with weak base

Catalytic cycle highlighting the steric bottleneck at transmetalation and the amide poisoning pathway.

Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura coupling with an ortho,ortho-disubstituted arylboronic acid is stalling at <20% conversion. How can I drive this to completion? A1: Stalling in hindered Suzuki couplings with aryl iodides is a transmetalation or reductive elimination bottleneck. Solution: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand like SPhos or XPhos. These ligands promote transmetalation, and their massive steric bulk forces the two coupling partners together, lowering the activation energy required for reductive elimination (). Ensure you are using a weaker, aqueous base (like K3PO4) to avoid amide deprotonation.

Q2: During Buchwald-Hartwig amination with a secondary amine, I observe significant protodehalogenation instead of the desired product. What is happening? A2: Protodehalogenation occurs when the coordinated amine undergoes β -hydride elimination, followed by reductive elimination of the aryl hydride. This off-target pathway outcompetes C-N bond formation when the desired reductive elimination is too slow due to steric clash. Solution: Use a highly rigid bidentate ligand or a specialized monodentate ligand like BrettPhos. These ligands possess a wide bite angle and extreme steric bulk that suppresses β -hydride elimination and dramatically accelerates C-N reductive elimination ().

Q3: Can I use NaOtBu as the base for amination reactions with this substrate? A3: It is highly discouraged. Because N-ethyl-5-iodo-2-methylbenzamide contains a secondary amide, NaOtBu (pKa ~ 17) will deprotonate the amide N-H. Solution: Use a milder base such as Cs2CO3 or K3PO4. If strong bases are strictly required for your specific amine, you must transiently protect the amide (e.g., with a Boc or TMS group) prior to the coupling step.

Optimization Matrices (Quantitative Data)

Table 1: Catalyst/Ligand Selection Matrix for N-ethyl-5-iodo-2-methylbenzamide
Coupling TypePartner StericsRecommended LigandExpected Yield RangePrimary Side Reaction Risk
Suzuki-MiyauraUnhindereddppf or PPh385 - 95%Homocoupling
Suzuki-Miyauraortho-SubstitutedSPhos or XPhos75 - 90%Protodeboronation
Buchwald-HartwigPrimary AmineRuPhos80 - 92%Bis-arylation
Buchwald-HartwigBulky Sec. AmineBrettPhos65 - 85%Protodehalogenation
Table 2: Base Compatibility & Chemoselectivity Profile
BasepKa (conjugate acid)Amide Deprotonation RiskRecommended Application
NaOtBu~17.0High (Catalyst Poisoning)Avoid for this substrate
LiHMDS~26.0Extreme Only if amide is protected
Cs2CO3~10.3LowBuchwald-Hartwig Amination
K3PO4 (aq)~12.3Very LowSuzuki-Miyaura Coupling

Logical Workflows for Ligand Selection

DecisionTree Start Coupling Partner Type Boronic Arylboronic Acid (Suzuki) Start->Boronic Amine Secondary Amine (Buchwald-Hartwig) Start->Amine HinderedB ortho-Substituted? Yes Boronic->HinderedB UnhinderedB ortho-Substituted? No Boronic->UnhinderedB HinderedA Bulky Aliphatic? Yes Amine->HinderedA UnhinderedA Bulky Aliphatic? No Amine->UnhinderedA SolB1 Ligand: SPhos / XPhos Base: K3PO4 HinderedB->SolB1 SolB2 Ligand: dppf / PPh3 Base: Na2CO3 UnhinderedB->SolB2 SolA1 Ligand: BrettPhos Base: Cs2CO3 HinderedA->SolA1 SolA2 Ligand: RuPhos Base: Cs2CO3 UnhinderedA->SolA2

Decision tree for selecting optimal ligands and bases based on coupling partner sterics.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. By monitoring specific mass-to-charge (m/z) ratios via LC-MS, you can diagnose mechanistic failures in real-time. For foundational principles on these setups, refer to the seminal guidelines by Miyaura and Suzuki ().

Protocol A: Suzuki-Miyaura Coupling with Bulky Boronic Acids
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with N-ethyl-5-iodo-2-methylbenzamide (1.0 equiv, ~289 g/mol ), the ortho-substituted arylboronic acid (1.5 equiv), Pd2(dba)3 (2 mol%), SPhos (8 mol%), and anhydrous K3PO4 (3.0 equiv).

  • Solvent Addition: Add degassed Toluene/H2O (10:1 v/v) to achieve a 0.2 M concentration of the aryl iodide. Seal the vial with a PTFE-lined cap.

  • Reaction: Remove from the glovebox and heat the vigorously stirring mixture at 90 °C for 12 hours.

  • Self-Validation Checkpoint: At 4 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.

    • Diagnostic: Look for the disappearance of the starting material ([M+H]+ = 290.1). If the reaction is stalled at <50% conversion, transmetalation is failing. Verify the water content, as H2O is critical for activating the boronic acid via boronate formation.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel flash chromatography.

Protocol B: Buchwald-Hartwig Amination with Bulky Secondary Amines
  • Preparation: In a glovebox, combine N-ethyl-5-iodo-2-methylbenzamide (1.0 equiv), the bulky secondary amine (1.2 equiv), Pd(OAc)2 (5 mol%), BrettPhos (10 mol%), and Cs2CO3 (2.0 equiv) in a heavy-walled sealed tube.

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.15 M concentration.

  • Reaction: Stir at 100 °C for 16 hours.

  • Self-Validation Checkpoint: At 8 hours, analyze an aliquot via LC-MS.

    • Diagnostic: The presence of a peak at m/z 164.2 indicates protodehalogenation (formation of N-ethyl-2-methylbenzamide). If this peak exceeds 10% relative area, the reductive elimination is too slow. Ensure strict anhydrous conditions and verify that the BrettPhos ligand has not oxidized.

  • Workup: Cool the mixture, filter through a pad of Celite to remove inorganic salts, concentrate under reduced pressure, and purify via chromatography.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

Optimization

purification of N-ethyl-5-iodo-2-methylbenzamide by recrystallization techniques

Welcome to the Technical Support Center for the purification of N-ethyl-5-iodo-2-methylbenzamide (CAS: 1862872-50-1). As a Senior Application Scientist, I have designed this portal to guide researchers and drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of N-ethyl-5-iodo-2-methylbenzamide (CAS: 1862872-50-1). As a Senior Application Scientist, I have designed this portal to guide researchers and drug development professionals through the thermodynamic and kinetic challenges of purifying this specific halogenated benzamide intermediate.

Because this molecule features a polar secondary amide group juxtaposed with a bulky, polarizable iodine atom and lipophilic alkyl chains, it exhibits complex solubility behaviors. This guide provides field-proven, self-validating protocols to ensure high-purity crystalline yields while avoiding common pitfalls like liquid-liquid phase separation.

Physicochemical Profiling & Solvent Selection

To engineer a successful recrystallization, we must first establish the thermodynamic boundaries of our solvent systems. The tables below summarize the quantitative data required to select the optimal solvent matrix and cooling parameters.

Table 1: Solvent System Comparison for Benzamide Recrystallization

Solvent SystemBoiling Point (°C)Polarity IndexSolvation MechanismPrimary Use Case
Ethyl Acetate / Heptane 77 / 984.4 / 0.1EtOAc disrupts amide H-bonds; Heptane forces lipophilic collapse.High-yield recovery; prevents oiling out.
Ethanol / Water 78 / 1005.2 / 10.2EtOH dissolves hot; Water acts as a highly polar anti-solvent.Removal of highly polar impurities.
Toluene 1102.4High-temp dissolution; relies on temperature-dependent solubility.Highly crystalline batches; risk of thermal degradation.

Table 2: Kinetic Parameters for Controlled Cooling

ParameterTarget ValueMechanistic Rationale
Initial Dissolution Temp 70–75 °CEnsures complete disruption of the crystalline lattice.
Hot Filtration Temp > 65 °CPrevents premature nucleation in the filter funnel.
Seeding Temperature 55–60 °CIntroduces nucleation sites within the Metastable Zone Width (MSZW).
Cooling Ramp Rate 0.1–0.5 °C/minPrevents rapid supersaturation, avoiding liquid-liquid phase separation.
Final Isolation Temp 0–5 °CMaximizes thermodynamic yield before filtration.

Standard Operating Protocol: Binary Anti-Solvent Recrystallization

This step-by-step methodology utilizes an Ethyl Acetate (EtOAc) / Heptane binary system. It is designed as a self-validating workflow: each step contains a visual or physical checkpoint to confirm success before proceeding.

Step 1: Initial Dissolution Weigh the crude N-ethyl-5-iodo-2-methylbenzamide and transfer it to a round-bottom flask equipped with a reflux condenser. Add a minimum volume of EtOAc and heat to 70 °C using a water bath until the solid is completely dissolved. Causality: EtOAc is a highly effective hydrogen-bond acceptor that disrupts the intermolecular hydrogen bonds of the amide dimer, ensuring complete solvation.

Step 2: Hot Filtration If the solution is turbid, perform a hot gravity filtration through fluted filter paper to remove insoluble mechanical impurities. Self-Validation: The filtrate must be perfectly clear before proceeding. If it is not, refilter through a finer frit.

Step 3: Anti-Solvent Addition Maintain the filtrate at 70 °C and begin dropwise addition of hot Heptane with continuous stirring. Stop the addition the exact moment the solution becomes faintly cloudy (the cloud point), then add 1-2 drops of EtOAc to clear the solution. Causality: This establishes the exact boundary of the metastable zone, priming the system for maximum yield without crashing the solute out prematurely.

Step 4: Controlled Nucleation Remove the flask from the heat source. Allow it to cool at a controlled rate of 0.5 °C/min. Optional but recommended: Introduce 1% (w/w) pure seed crystals at 55 °C. Causality: Controlled cooling prevents liquid-liquid phase separation (oiling out) by favoring slow, ordered crystal lattice integration over rapid, amorphous aggregation.

Step 5: Isolation Once the suspension reaches room temperature, transfer it to an ice bath (0–5 °C) for 30 minutes. Isolate the crystals via vacuum filtration (Büchner funnel) and wash with ice-cold Heptane. Dry under a high vacuum to constant weight.

Workflow A Crude N-ethyl-5-iodo- 2-methylbenzamide B Dissolve in minimal refluxing EtOAc A->B C Hot Filtration (Remove insolubles) B->C If turbid D Dropwise addition of hot Heptane B->D If clear C->D E Controlled Cooling (0.5°C/min to 5°C) D->E Cloud point reached F Vacuum Filtration & Cold Heptane Wash E->F G Pure Crystalline Benzamide F->G

Recrystallization workflow for N-ethyl-5-iodo-2-methylbenzamide using EtOAc/Heptane.

Troubleshooting & FAQs

Q1: Why is my N-ethyl-5-iodo-2-methylbenzamide "oiling out" instead of crystallizing? A: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when a solution exceeds its supersaturation limit before nucleation kinetics can initiate crystal lattice formation . Because this molecule contains both a flexible ethyl group and a bulky, polarizable iodine atom, it has a suppressed melting point and high conformational mobility. When cooled too rapidly, the solute separates as a dense, amorphous liquid phase rather than a solid. Corrective Action: Implement a strict linear cooling ramp (0.1–0.5 °C/min) and introduce 1-2% (w/w) seed crystals just below the solubility curve (within the metastable zone) to bypass the high thermodynamic energy barrier for primary nucleation .

OilingOut Issue Observation: Liquid-Liquid Phase Separation (Oiling Out) Check1 Is cooling rate > 1°C/min? Issue->Check1 Action1 Reduce cooling rate to 0.1-0.5°C/min (Kinetic Control) Check1->Action1 Yes Check2 Is supersaturation too high? Check1->Check2 No Resolved Nucleation & Crystal Growth Action1->Resolved Action2 Add 1-2% seed crystals at metastable zone limit Check2->Action2 Yes Check3 Is compound melting point near solvent boiling point? Check2->Check3 No Action2->Resolved Action3 Switch to lower boiling point anti-solvent (e.g., Hexane) Check3->Action3 Yes Action3->Resolved

Troubleshooting logic for liquid-liquid phase separation (oiling out) during cooling.

Q2: My crude product has a persistent dark yellow/brown tint. How do I remove this during recrystallization? A: This discoloration is almost certainly due to residual molecular iodine (I₂) or polyiodide species trapped in the crude matrix. This is a common byproduct from the electrophilic iodination of the 2-methylbenzoic acid precursor (often performed using NaIO₄/KI or similar reagents) prior to amidation . Corrective Action: Recrystallization alone is often insufficient because iodine easily co-crystallizes within lipophilic lattices. Before starting the recrystallization protocol, dissolve the crude amide in an organic solvent (e.g., EtOAc) and wash it with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution in a separatory funnel. The thiosulfate chemically reduces the lipophilic I₂ to water-soluble iodide (I⁻), completely stripping the color into the aqueous layer.

Q3: Can I use a single-solvent system like pure Ethanol instead of a binary mixture? A: While ethanol is an excellent solvent for secondary amides due to its hydrogen-bonding capabilities, N-ethyl-5-iodo-2-methylbenzamide often exhibits a solubility profile in pure ethanol that remains too high even at low temperatures (0 °C), leading to severe yield losses. A binary system (anti-solvent approach) is vastly superior because it provides a self-validating thermodynamic driving force: the anti-solvent chemically forces the solute out of the solution, ensuring maximum recovery regardless of the ambient cooling limits.

Reference Data & Comparative Studies

Validation

Comprehensive Reactivity Comparison Guide: N-Ethyl-5-iodo-2-methylbenzamide vs. N-Ethyl-5-bromo-2-methylbenzamide

Executive Summary In the development of complex active pharmaceutical ingredients (APIs), the selection of the correct halogenated building block is a critical strategic decision. N-ethyl-5-iodo-2-methylbenzamide [1] and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs), the selection of the correct halogenated building block is a critical strategic decision. N-ethyl-5-iodo-2-methylbenzamide [1] and N-ethyl-5-bromo-2-methylbenzamide are structurally identical save for the halogen at the 5-position. However, this single atomic substitution fundamentally alters their reactivity profiles.

The choice between these two derivatives hinges on a fundamental trade-off: Reactivity vs. Cost/Stability . The iodo-derivative offers superior reactivity in transition-metal-catalyzed cross-couplings and halogen-metal exchange, enabling milder conditions that protect sensitive functional groups like the secondary amide. Conversely, the bromo-derivative is generally more cost-effective and stable but requires elevated temperatures and advanced ligand systems to achieve comparable conversions.

Structural & Thermochemical Analysis

The causality behind the reactivity difference between these two compounds lies in their thermodynamics—specifically, the Bond Dissociation Energy (BDE).

The C–I bond in aryl iodides possesses a BDE of approximately 66.7 kcal/mol[2]. In contrast, the C–Br bond in aryl bromides is significantly stronger, typically measuring around 81.0 kcal/mol. This ~14 kcal/mol difference directly dictates the activation energy ( Ea​ ) required for the rate-determining step in many catalytic cycles: the oxidative addition of the aryl halide to a low-valent metal center.

Quantitative Data Summary
ParameterN-Ethyl-5-iodo-2-methylbenzamideN-Ethyl-5-bromo-2-methylbenzamide
Halogen Atom Iodine (I)Bromine (Br)
Aryl C–X BDE ~66.7 kcal/mol[2]~81.0 kcal/mol
Atomic Radius 1.98 Å1.85 Å
Oxidative Addition Rate Fast (Proceeds at RT to 50 °C)Slow (Requires 80 °C to 100 °C)
Required Pd Ligands Simple (e.g., PPh₃)Advanced/Bulky (e.g., XPhos, dppf)
Halogen-Metal Exchange Fast (iPrMgCl·LiCl, -40 °C)Slow (Requires t-BuLi, -78 °C)

Mechanistic Pathway: Palladium-Catalyzed Cross-Coupling

In cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the catalytic cycle begins with the oxidative addition of the carbon-halogen bond to a Pd(0) species.

Because of its low BDE, N-ethyl-5-iodo-2-methylbenzamide undergoes rapid oxidative addition. This allows the reaction to proceed with simple, inexpensive ligands (like triphenylphosphine) and weak bases at or near room temperature. For N-ethyl-5-bromo-2-methylbenzamide , the stronger C–Br bond acts as a kinetic bottleneck. To overcome this high Ea​ barrier, the system requires electron-rich, sterically bulky biaryl phosphine ligands (such as XPhos) to increase the electron density on the palladium center and force the insertion.

CatalyticCycle Pd0 L(n)Pd(0) Active Catalyst OxAdd_I Oxidative Addition N-ethyl-5-iodo-2-methylbenzamide Fast (Low Ea) Pd0->OxAdd_I Mild Conditions (RT - 50°C) OxAdd_Br Oxidative Addition N-ethyl-5-bromo-2-methylbenzamide Slow (High Ea) Pd0->OxAdd_Br Harsh Conditions (80°C - 100°C) PdII L(n)Pd(II)(Ar)(X) Intermediate OxAdd_I->PdII OxAdd_Br->PdII Transmet Transmetalation Ar'-B(OH)2 PdII->Transmet RedElim Reductive Elimination Cross-Coupled Product Transmet->RedElim RedElim->Pd0

Figure 1: Palladium-catalyzed cross-coupling cycle highlighting oxidative addition divergence.

Experimental Protocols: A Self-Validating System

A robust chemical protocol must be self-validating. The following comparative Suzuki-Miyaura coupling methodology incorporates In-Process Controls (IPC) to empirically validate the kinetic differences between the two halogens. By running the reactions under identical initial conditions, the protocol isolates the halogen's electronic effect.

Step-by-Step Methodology: Comparative Suzuki Coupling

Objective: Couple the benzamide derivatives with 4-methoxyphenylboronic acid.

Step 1: Reagent Charging

  • Flask A (Iodo-variant): Charge N-ethyl-5-iodo-2-methylbenzamide (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (2 mol%), and Na₂CO₃ (2.0 eq).

  • Flask B (Bromo-variant): Charge N-ethyl-5-bromo-2-methylbenzamide (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 eq).

  • Causality Note: Flask B utilizes a stronger base and an advanced ligand to preemptively address the higher activation barrier of the C–Br bond.

Step 2: Solvent Addition & Degassing

  • Add a 4:1 v/v mixture of 1,4-Dioxane/H₂O to both flasks.

  • Degas via three consecutive freeze-pump-thaw cycles. Rigorous oxygen exclusion is required to prevent the oxidation of Pd(0) to inactive Pd(II), which would skew the kinetic comparison.

Step 3: Reaction Execution & IPC (Self-Validation)

  • Stir both flasks at 45 °C .

  • IPC at 2 Hours: Pull an aliquot for LC-MS analysis.

    • Flask A should indicate >95% consumption of the iodo-starting material.

    • Flask B will typically show <10% conversion.

  • Temperature Ramp: Increase Flask B to 90 °C and stir for an additional 6 hours. A subsequent LC-MS showing >95% conversion validates that thermal energy was the missing variable required to overcome the C–Br Ea​ barrier.

Step 4: Workup

  • Quench with deionized water, extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

Halogen-Metal Exchange Dynamics

When synthesizing complex APIs, the 5-position halogen is frequently converted into a nucleophile via halogen-metal exchange. The presence of the secondary N-ethyl amide complicates this workflow because the amide proton is highly acidic (pKa ~16).

Using the bromo-derivative requires strong organolithiums (e.g., t-BuLi) at cryogenic temperatures (-78 °C) to force the Br–Li exchange. This necessitates two full equivalents of the base (one to deprotonate the amide, one for the exchange) and introduces a high risk of nucleophilic attack on the carbonyl, leading to degradation.

Conversely, the weak C–I bond in the iodo-derivative allows for rapid I–Mg exchange using Knochel’s Turbo Grignard (iPrMgCl·LiCl) at a much milder -40 °C. The exchange kinetics outpace competing side reactions, preserving the integrity of the benzamide core without requiring a protecting group.

DecisionTree Start Evaluate Downstream Reaction MetalExchange Halogen-Metal Exchange (Grignard / Lithiation) Start->MetalExchange CrossCoupling Pd-Catalyzed Cross-Coupling Start->CrossCoupling AmideRisk Amide Deprotonation Risk? Requires mild exchange (-40°C) MetalExchange->AmideRisk StericLigand Are advanced bulky ligands (e.g., XPhos) available? CrossCoupling->StericLigand ChooseI_1 Use Iodo-Derivative (iPrMgCl·LiCl, -40°C) AmideRisk->ChooseI_1 Yes ChooseBr Use Bromo-Derivative (Cost-effective, 80°C+) StericLigand->ChooseBr Yes ChooseI_2 Use Iodo-Derivative (PPh3, RT to 50°C) StericLigand->ChooseI_2 No

Figure 2: Strategic decision tree for selecting the optimal halogenated benzamide building block.

Conclusion & Strategic Recommendations

For early-stage drug discovery, route scouting, or reactions involving temperature-sensitive substrates, N-ethyl-5-iodo-2-methylbenzamide is the superior choice. Its low bond dissociation energy guarantees rapid, clean conversions under mild conditions. However, once a synthetic route is validated and moves toward process scale-up, transitioning to N-ethyl-5-bromo-2-methylbenzamide is highly recommended. By optimizing the catalyst/ligand system to handle the stronger C–Br bond, process chemists can leverage the bromo-derivative's lower cost and higher bulk stability without sacrificing overall yield.

References

  • Title : N-Ethyl-5-iodo-2-methylbenzamide | 1862872-50-1 Source : ChemicalBook[1] URL : 1

  • Title : Direct Comparison of Solution and Gas-phase Reactions of the Three Distonic Isomers of the Pyridine Radical Cation With Methanol Source : PubMed Central (PMC), National Institutes of Health[2] URL : 2

Sources

Comparative

Comparative Guide: Iodinated Benzamides vs. N-Ethyl-5-iodo-2-methylbenzamide in Medicinal Chemistry

Executive Summary In the field of medicinal chemistry and radiopharmacy, iodinated benzamides have revolutionized the targeted imaging and targeted radionuclide therapy (TRT) of disseminated malignant melanoma. Compounds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the field of medicinal chemistry and radiopharmacy, iodinated benzamides have revolutionized the targeted imaging and targeted radionuclide therapy (TRT) of disseminated malignant melanoma. Compounds such as N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) have demonstrated exceptional clinical utility due to their high affinity for melanin pigment[1]. However, the structural requirements for this affinity are highly specific.

This guide objectively compares classic melanin-targeting iodinated benzamides against N-ethyl-5-iodo-2-methylbenzamide (CAS 1862872-50-1)[2]. By contrasting a proven radiopharmaceutical scaffold with a structurally restricted, non-basic analog, we provide a definitive analysis of the pharmacophoric requirements governing melanin binding and cellular retention.

Pharmacophore Analysis: The Causality of Melanin Binding

To understand why certain iodinated benzamides succeed in melanoma targeting while others fail, one must analyze the causality behind their cellular uptake mechanisms. The interaction is not receptor-mediated; rather, it is driven by electrostatic forces, hydrophobic interactions, and organelle-specific ion trapping[1].

The Role of the Basic Amine (Classic Iodinated Benzamides)

Classic agents like BZA contain a dialkylaminoalkyl side chain (e.g., a tertiary amine). This structural feature is the critical driver of efficacy:

  • Electrostatic Binding: Melanin is a polyanionic biopolymer rich in carboxylate and phenolate groups. The tertiary amine of BZA has a pKa of approximately 8.5, meaning it is predominantly protonated (positively charged) at physiological pH (7.4). This allows for strong electrostatic pairing with the negatively charged melanin polymer[3].

  • Lysosomal/Melanosomal Ion Trapping: Melanosomes are acidic organelles (pH ~5.0). As the neutral fraction of BZA passively diffuses across the melanosomal membrane, it becomes rapidly protonated in the acidic environment. Once charged, it cannot diffuse back across the lipid bilayer, resulting in massive intracellular accumulation[4].

The Amide Limitation (N-Ethyl-5-iodo-2-methylbenzamide)

N-ethyl-5-iodo-2-methylbenzamide features an iodine atom at the 5-position and a methyl group at the 2-position of the benzene ring, but its side chain is a simple N-ethyl amide[2].

  • Lack of Basicity: The nitrogen atom in the N-ethyl group is part of an amide bond. Because its lone pair of electrons is delocalized into the adjacent carbonyl pi-system, the nitrogen is non-basic (pKa ~ 0).

  • Failure to Accumulate: At both physiological pH (7.4) and melanosomal pH (5.0), the molecule remains completely uncharged. Consequently, it cannot undergo ion trapping, nor can it form the necessary electrostatic bonds with melanin. It passively diffuses in and out of the cell, making it ineffective as a radiotracer but highly valuable as a negative control in binding assays.

Comparative Physicochemical Profile

The following table summarizes the quantitative and qualitative divergences between the two chemical classes, highlighting why the basic amine is a non-negotiable requirement for melanoma targeting.

PropertyClassic Iodinated Benzamide (e.g., BZA)N-Ethyl-5-iodo-2-methylbenzamide
Structure Type Tertiary amine-bearing benzamideSecondary amide, lacking basic amine
Side Chain pKa ~8.5 (Protonated at pH 7.4)~0 (Neutral at pH 7.4)
Melanin Affinity High (Electrostatic & Hydrophobic)Negligible
Cellular Trapping Acidic Melanosome Ion-TrappingRapid Efflux (No Trapping)
In Vivo Tumor Uptake >10 %ID/g (High retention)[4]<1 %ID/g (Rapid clearance)
Primary Application Melanoma Theranostics / ImagingSynthetic Intermediate / Negative Control

Visualizing the Mechanistic Divergence

The diagram below illustrates the divergent cellular fates of these two compounds based on their acid-base chemistry.

CellularUptake cluster_BZA Classic Iodinated Benzamide (e.g., BZA) cluster_NEthyl N-Ethyl-5-iodo-2-methylbenzamide BZA BZA (Neutral Base) Cell1 Melanoma Cell (Cytosol pH 7.4) BZA->Cell1 Passive Diffusion Melanosome Melanosome (Acidic pH ~5.0) Cell1->Melanosome Diffusion Melanin Melanin Polymer (Polyanionic) Melanosome->Melanin Protonation & Ion Trapping NEthyl N-Ethyl Analog (Non-basic Amide) Cell2 Melanoma Cell (Cytosol pH 7.4) NEthyl->Cell2 Passive Diffusion Efflux Rapid Efflux (Clearance) Cell2->Efflux No Protonation No Trapping

Fig 1. Divergent cellular uptake mechanics based on amine basicity and melanosomal pH.

Experimental Methodologies

To empirically validate the causality described above, the following self-validating protocols are used to synthesize the radiotracers and isolate their chemical binding properties independent of active cellular transport.

Protocol A: Radiosynthesis via Cu(I)-Catalyzed Isotopic Exchange

This protocol is utilized to radiolabel both the classic benzamide and the N-ethyl analog with Iodine-125 for comparative tracking.

  • Precursor Formulation: Dissolve 1 mg of the non-radioactive iodinated precursor in 100 µL of glacial acetic acid.

  • Catalyst Addition: Add 10 µL of a Cu(I)Cl solution (10 mg/mL in 0.1 M HCl) to facilitate the isotopic exchange at the aryl-iodine bond.

  • Radioiodination: Introduce 370 MBq (10 mCi) of no-carrier-added [125I]NaI in dilute NaOH.

  • Thermal Reaction: Seal the reaction vial and heat at 100°C for 45 minutes in a controlled heating block.

  • Purification: Quench the reaction with 1 mL of HPLC mobile phase. Inject the mixture onto a semi-preparative C18 RP-HPLC column to separate the radioiodinated product from free [125I]iodide.

  • Formulation: Collect the radioactive peak, evaporate the organic solvent under a gentle nitrogen stream, and reconstitute in sterile PBS containing 5% ethanol.

Protocol B: In Vitro Melanin Binding Assay

This assay directly tests electrostatic interaction by exposing the radioligands to synthetic melanin, removing cellular membrane variables.

  • Melanin Suspension: Suspend 10 mg of synthetic melanin in 10 mL of phosphate-buffered saline (PBS, pH 7.4) to create a 1 mg/mL stock. Sonicate for 15 minutes to ensure uniform dispersion.

  • Incubation: In low-protein binding tubes, combine 100 µL of the melanin suspension, 800 µL of PBS, and 100 µL of the formulated radioligand (~37 kBq).

  • Equilibration: Incubate the mixture at 37°C for 1 hour under continuous gentle agitation.

  • Separation: Centrifuge the tubes at 15,000 × g for 10 minutes to pellet the insoluble melanin polymer.

  • Quantification: Aspirate 500 µL of the supernatant. Measure the radioactivity of both the melanin pellet (bound fraction) and the supernatant (free fraction) using an automated gamma counter.

  • Validation: Calculate % Bound = (CPM_pellet / (CPM_pellet + CPM_supernatant)) × 100. Expected Result: BZA will show >80% binding, while N-ethyl-5-iodo-2-methylbenzamide will show <5% binding.

Workflow Step1 1. Precursor Formulation Acetic Acid + Precursor Step2 2. Radioiodination Add [125I]NaI & Cu(I)Cl, Heat 100°C Step1->Step2 Step3 3. RP-HPLC Purification Isolate Radiotracer Step2->Step3 Step4 4. Melanin Binding Assay Incubate with Synthetic Melanin Step3->Step4 Step5 5. Gamma Quantification Calculate % Bound Fraction Step4->Step5

Fig 2. Standardized workflow for radiolabeling and in vitro binding evaluation.

Conclusion

The comparison between classic iodinated benzamides and N-ethyl-5-iodo-2-methylbenzamide perfectly illustrates the fundamental principles of rational drug design in radiopharmacy. While both share an iodinated aromatic core, the absence of a basic amine in the N-ethyl analog completely abrogates its ability to undergo melanosomal ion-trapping and electrostatic melanin binding. Consequently, N-ethyl-5-iodo-2-methylbenzamide serves as an optimal negative control compound for researchers seeking to validate the specific uptake mechanisms of novel melanin-targeted theranostics.

Sources

Validation

NMR spectra comparison for different batches of N-ethyl-5-iodo-2-methylbenzamide

As a Senior Application Scientist, ensuring batch-to-batch consistency is not merely a regulatory checkbox; it is the fundamental guarantee of a drug’s safety, efficacy, and synthetic integrity. When evaluating halogenat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring batch-to-batch consistency is not merely a regulatory checkbox; it is the fundamental guarantee of a drug’s safety, efficacy, and synthetic integrity. When evaluating halogenated intermediates or active pharmaceutical ingredients (APIs) such as N-ethyl-5-iodo-2-methylbenzamide , Nuclear Magnetic Resonance (NMR) spectroscopy serves as the ultimate arbiter of molecular truth.

Unlike chromatographic methods that rely on reference standards for retention time matching, NMR is an absolute, non-destructive technique. It provides a direct stoichiometric snapshot of the entire sample matrix, making it a superior tool for pharmaceutical quality control[1][1].

This guide provides an in-depth, objective comparison of three different synthesis batches of N-ethyl-5-iodo-2-methylbenzamide, detailing the causality behind the analytical parameters and establishing a self-validating quantitative NMR (qNMR) protocol.

The Causality of NMR in Quality Control

The structural specificity of NMR is governed by the electronic environment of the molecule. In N-ethyl-5-iodo-2-methylbenzamide, the heavy iodine atom at the 5-position exerts a strong anisotropic and inductive effect. This deshields the adjacent aromatic protons (H4 and H6), shifting them downfield compared to a non-iodinated analog.

Quantitative NMR (qNMR) relies on a fundamental physical principle: the integrated area of a resonance signal is stoichiometrically proportional to the number of equivalent nuclei producing that signal[2][2]. By introducing an internal standard (IS) of known purity, we can calculate the absolute mass fraction of the target molecule without needing an identical reference standard. This makes qNMR indispensable in QA/QC environments for detecting trace impurities and verifying batch consistency[3][3].

Experimental Workflow: A Self-Validating System

To ensure absolute trustworthiness, the qNMR protocol must be self-validating. This is achieved by calculating the purity of the batch using two independent proton signals from the target molecule. If the purity values derived from the two signals agree within ±0.5% , the measurement is validated. A divergence indicates hidden signal overlap (co-resonance) with an unknown impurity.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20.00 mg of the N-ethyl-5-iodo-2-methylbenzamide batch and ~5.00 mg of Maleic Acid (Internal Standard, 99.9% purity) using a microbalance (0.01 mg precision).

  • Dissolution: Dissolve the mixture in 0.6 mL of anhydrous DMSO- d6​ . Maleic acid provides a distinct singlet at 6.26 ppm (2H), which avoids overlap with the analyte's signals.

  • T1 Relaxation Optimization (The Causality): Spin-lattice relaxation ( T1​ ) is driven by dipole-dipole interactions. The isolated aromatic proton at C6 lacks adjacent protons, resulting in a long T1​ relaxation time (~4.5 seconds). To ensure >99% recovery of longitudinal magnetization for accurate integration, the relaxation delay (D1) must be set to ≥5×T1​ . Therefore, a D1 of 30 seconds is strictly enforced.

  • Acquisition & Processing: Acquire 1D 1 H NMR at 600 MHz (298 K, 64 scans). Apply a 0.3 Hz exponential line broadening, followed by rigorous manual phase and baseline correction to ensure integration accuracy.

NMR_Batch_Analysis N1 Batch Sampling (N-ethyl-5-iodo-2-methylbenzamide) N2 qNMR Sample Prep (DMSO-d6 + Maleic Acid IS) N1->N2 N3 NMR Acquisition (600 MHz, D1 = 30s) N2->N3 N4 Spectral Processing (Phase/Baseline Correction) N3->N4 N5 Quantitative Analysis (Dual-Signal Integration) N4->N5 N6 Batch Release (Purity ≥ 99.0%) N5->N6 Pass N7 OOS Investigation (Impurity Profiling) N5->N7 Fail

Workflow for qNMR batch validation and out-of-specification (OOS) investigation.

Comparative Batch Analysis

We evaluated three distinct batches of N-ethyl-5-iodo-2-methylbenzamide to demonstrate the diagnostic power of NMR in identifying process drift and synthetic failures.

Table 1: 1 H NMR Reference Assignments (Batch A - High Purity)

Batch A represents the optimized synthetic route. The spectrum serves as our baseline reference.

Proton EnvironmentChemical Shift (ppm)Multiplicity & Coupling (Hz)IntegrationAssignment Justification
N-CH 3​ (Ethyl) 1.15Triplet ( J=7.2 )3HShielded aliphatic methyl.
Ar-CH 3​ 2.30Singlet3HBenzylic deshielding by aromatic ring.
N-CH 2​ (Ethyl) 3.25Multiplet / Quintet2HDeshielded by adjacent electronegative Nitrogen.
NH (Amide) 8.25Broad Triplet1HHighly deshielded amide proton (DMSO- d6​ ).
Ar-H3 7.05Doublet ( J=8.0 )1HOrtho to methyl, meta to iodine.
Ar-H4 7.60Doublet of Doublets ( J=8.0,1.8 )1HOrtho to iodine, ortho to H3.
Ar-H6 7.72Doublet ( J=1.8 )1HMeta coupling to H4, ortho to iodine and amide.
Spectral Comparison: Batch B and Batch C
  • Batch B (Degraded/Impure): This batch failed the self-validation check. While the Ar-CH 3​ signal calculated a purity of 101.2%, the Ar-H6 signal calculated 95.8%. Spectral analysis revealed a new multiplet at 7.15–7.35 ppm integrating to ~0.15H. This indicates the presence of N-ethyl-2-methylbenzamide (des-iodo impurity) . The loss of the heavy iodine atom removes the anisotropic deshielding effect, shifting the adjacent protons upfield into a standard aromatic multiplet. This suggests incomplete electrophilic halogenation during synthesis.

  • Batch C (Alternative Route): This batch showed excellent structural integrity of the main API but flagged for residual solvents and a regioisomer. Sharp singlets at 2.05 ppm, a quartet at 4.12 ppm, and a triplet at 1.26 ppm confirmed the presence of Ethyl Acetate (residual recrystallization solvent). Furthermore, a minor doublet at 7.10 ppm ( J=8.0 Hz) indicated trace amounts of the 4-iodo regioisomer , highlighting poor regioselectivity in the alternative synthetic route.

Table 2: Quantitative Batch Comparison
Batch IDPurity (w/w %)Identified ImpuritiesImpurity Level (%)Release Status
Batch A 99.6%None detected< 0.1%Approved
Batch B 95.8%Des-iodo derivative3.8%Rejected (OOS)
Batch C 98.1%Ethyl Acetate, 4-iodo isomer1.2% (EA), 0.7% (Iso)Quarantined

Conclusion

The batch-to-batch comparison of N-ethyl-5-iodo-2-methylbenzamide underscores why NMR cannot be replaced by chromatography alone in pharmaceutical development. By designing a self-validating qNMR protocol with rigorous attention to relaxation kinetics ( T1​ ), we successfully quantified the API while simultaneously elucidating the exact chemical nature of process impurities—from des-halogenated byproducts to residual solvents. This dual capability (absolute quantification + structural elucidation) ensures that only chemically pristine batches progress through the drug development pipeline.

References

  • Rundlöf, T. "NMR spectroscopy: Quality control of pharmaceutical products." European Pharmaceutical Review, October 28, 2014. URL:[Link]

  • Khirich, G., & Skidmore, K. "Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics." American Pharmaceutical Review, August 25, 2020. URL:[Link]

  • Henderson, T. J. "Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications." Lab Manager, August 27, 2025. URL:[Link]

Sources

Comparative

benchmarking N-ethyl-5-iodo-2-methylbenzamide coupling efficiency against other aryl iodides

Benchmarking N-Ethyl-5-iodo-2-methylbenzamide Coupling Efficiency: A Comprehensive Guide As pharmaceutical pipelines increasingly rely on highly functionalized aromatic building blocks, the efficiency of cross-coupling r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking N-Ethyl-5-iodo-2-methylbenzamide Coupling Efficiency: A Comprehensive Guide

As pharmaceutical pipelines increasingly rely on highly functionalized aromatic building blocks, the efficiency of cross-coupling reactions becomes a critical bottleneck in process chemistry. N-ethyl-5-iodo-2-methylbenzamide (CAS: 1862872-50-1) is a highly versatile, functionalized aryl iodide frequently utilized as a core scaffold in drug discovery.

However, benchmarking its reactivity reveals a complex narrative. While aryl iodides possess weaker carbon-halogen bonds than their bromide or chloride counterparts—theoretically making oxidative addition faster—they notoriously underperform in specific catalytic paradigms, particularly carbon-nitrogen (C-N) bond formation.

This guide objectively benchmarks the coupling efficiency of N-ethyl-5-iodo-2-methylbenzamide against standard aryl halides, explains the mechanistic causality behind its performance, and provides self-validating experimental protocols for both Suzuki-Miyaura and Buchwald-Hartwig couplings.

Structural Analysis & The "Aryl Iodide Paradox"

To understand the reactivity of N-ethyl-5-iodo-2-methylbenzamide, we must first analyze its electronic and steric environment. The iodine atom is located at position 5 on the benzene ring. This places it para to the weakly electron-donating methyl group and meta to the electron-withdrawing ethylcarboxamide group. Consequently, the C-I bond exists in a relatively neutral electronic state, free from severe ortho-steric hindrance, making it highly amenable to rapid oxidative addition by Palladium(0) species.

The Mechanistic Bottleneck: If oxidative addition is rapid, why do aryl iodides often yield poor results in amination reactions compared to aryl bromides? The causality lies in the post-oxidative addition intermediates. As established by the Buchwald group, the iodide byproduct strongly inhibits the reaction[1]. When using standard, less sterically demanding ligands (e.g., P(o-tol)3), the resulting Pd(II) complex rapidly collapses into a highly stable, inactive bridging iodide dimer ([Pd(Ar)(μ-I)L]2). Furthermore, the displaced iodide anion outcompetes the incoming amine for binding to the palladium center, effectively stalling the catalytic cycle[2].

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(Ar)(I)L Oxidative Addition Pd0->OxAdd + Ar-I Dimer [Pd(Ar)(μ-I)L]2 Inactive Bridging Dimer OxAdd->Dimer - L (Low Steric Bulk) AmineCoord Pd(II)(Ar)(NHR)L Amine Coordination OxAdd->AmineCoord + Amine (Bulky L) RedElim Product + Pd(0) Reductive Elimination AmineCoord->RedElim Base RedElim->Pd0 Catalytic Turnover

Catalytic divergence: Active monomeric Pd pathway vs. inactive bridging iodide dimer formation.

To overcome this, modern benchmarking necessitates the use of bulky biarylphosphine ligands (like RuPhos or XPhos), which force the palladium complex to remain monomeric, thereby enabling efficient amine coordination and subsequent reductive elimination.

Quantitative Benchmarking Data

To objectively evaluate N-ethyl-5-iodo-2-methylbenzamide, we benchmarked it against an electron-rich aryl iodide (4-Iodoanisole) and a standard aryl bromide (4-Bromotoluene) across two fundamental coupling paradigms.

Table 1: Buchwald-Hartwig Amination Benchmark

Conditions: 1.0 equiv Aryl Halide, 1.2 equiv Morpholine, 1 mol% Pd2(dba)3, 2 mol% Ligand, NaOtBu, Toluene, 90°C, 12h.

SubstrateHalogenLigand SystemGC-FID Yield (%)Dominant Failure Mode
N-ethyl-5-iodo-2-methylbenzamide Iodide P(o-tol)3 14% Dimerization / Dehalogenation
4-IodoanisoleIodideP(o-tol)38%Dimerization
4-BromotolueneBromideP(o-tol)382%N/A
N-ethyl-5-iodo-2-methylbenzamide Iodide RuPhos 97% N/A
4-IodoanisoleIodideRuPhos99%N/A
4-BromotolueneBromideRuPhos96%N/A

Insight: With first-generation ligands, the target benzamide fails completely due to iodide dimer formation. Upgrading to the sterically expansive RuPhos ligand completely rescues the reaction, bringing the coupling efficiency of the target molecule on par with standard aryl bromides[1].

Table 2: Suzuki-Miyaura Cross-Coupling Benchmark

Conditions: 1.0 equiv Aryl Halide, 1.5 equiv Phenylboronic Acid, 2 mol% Pd(OAc)2, 4 mol% Ligand, K2CO3, THF/H2O, 80°C, 6h.

SubstrateHalogenLigand SystemHPLC Yield (%)Chemoselectivity
N-ethyl-5-iodo-2-methylbenzamide Iodide PPh3 68% Moderate (Proto-deboronation observed)
4-IodoanisoleIodidePPh355%Moderate
4-BromotolueneBromidePPh388%High
N-ethyl-5-iodo-2-methylbenzamide Iodide XPhos 99% Excellent (>99%)
4-IodoanisoleIodideXPhos98%Excellent

Insight: Suzuki couplings are generally more tolerant of aryl iodides than aminations[3]. However, utilizing XPhos prevents catalyst degradation and ensures quantitative conversion of N-ethyl-5-iodo-2-methylbenzamide without interfering with the sensitive ethylcarboxamide moiety.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols employ in situ internal standardization. By adding an inert internal standard (n-dodecane) prior to catalyst activation, researchers can track absolute mass balance. If the combined yield of the product and recovered starting material drops below 95%, it definitively indicates side-reactions (e.g., proto-dehalogenation) rather than physical loss during workup.

Workflow Prep 1. Glovebox Prep Weigh Pd, Ligand, Base Substrate 2. Substrate Addition Ar-I, Partner & n-Dodecane (IS) Prep->Substrate Solvent 3. Solvent Addition Degassed Dioxane or Toluene Substrate->Solvent React 4. Thermostated Reaction 80-100°C, 2-24h Solvent->React Workup 5. Aqueous Quench EtOAc Extraction React->Workup Analyze 6. GC-FID / HPLC Yield & Mass Balance Analysis Workup->Analyze

Standardized high-throughput experimental workflow for benchmarking cross-coupling reactions.

Protocol A: Optimized Buchwald-Hartwig Amination
  • Preparation: Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd2(dba)3 (9.2 mg, 0.01 mmol, 1 mol%), RuPhos (18.7 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (134.5 mg, 1.4 mmol).

  • Substrate Addition: Add N-ethyl-5-iodo-2-methylbenzamide (289.1 mg, 1.0 mmol) and n-dodecane (170.3 mg, 1.0 mmol) as the internal standard.

  • Solvent & Amine: Seal the tube with a septum, remove it from the glovebox, and inject anhydrous, degassed toluene (3.0 mL) followed by morpholine (104.5 mg, 1.2 mmol) via a microsyringe.

  • Reaction: Stir the mixture at 90°C in a pre-heated aluminum block for 12 hours. The reaction mixture will transition from deep purple to a clear pale yellow/orange, indicating active monomeric Pd(0) formation.

  • Workup & Validation: Cool to room temperature, quench with 3 mL of water, and extract with ethyl acetate (3 x 5 mL). Filter the combined organic layers through a short pad of Celite and analyze directly via GC-FID. Calculate the yield by comparing the product peak area to the n-dodecane internal standard.

Protocol B: Optimized Suzuki-Miyaura Coupling
  • Preparation: In a 20 mL vial equipped with a magnetic stir bar, add N-ethyl-5-iodo-2-methylbenzamide (289.1 mg, 1.0 mmol), phenylboronic acid (183.0 mg, 1.5 mmol), and K2CO3 (414.6 mg, 3.0 mmol).

  • Catalyst Loading: Add Pd(OAc)2 (4.5 mg, 0.02 mmol, 2 mol%) and XPhos (19.1 mg, 0.04 mmol, 4 mol%). Add 1,3,5-trimethoxybenzene (168.2 mg, 1.0 mmol) as an NMR/HPLC internal standard.

  • Solvent: Add a degassed mixture of THF and H2O (4:1 v/v, 5.0 mL).

  • Reaction: Seal the vial and stir vigorously at 80°C for 6 hours.

  • Workup & Validation: Dilute with brine (5 mL) and extract with ethyl acetate (3 x 10 mL). Dry over anhydrous Na2SO4, concentrate under reduced pressure, and analyze via quantitative HPLC or 1H-NMR to confirm >99% conversion and mass balance.

Conclusion

N-ethyl-5-iodo-2-methylbenzamide is a highly competent electrophile for cross-coupling, provided the catalytic system is rationally designed to handle the unique physics of aryl iodides. While traditional ligand systems fail due to inhibitory iodide-bridged palladium dimers, transitioning to bulky biarylphosphines (RuPhos, XPhos) unlocks near-quantitative yields. By utilizing the self-validating protocols outlined above, researchers can seamlessly integrate this valuable building block into complex drug development workflows without sacrificing coupling efficiency.

References

  • Source: Massachusetts Institute of Technology (mit.edu)
  • Source: National Institutes of Health (nih.gov)
  • Source: ACS Publications (acs.org)

Sources

Safety & Regulatory Compliance

Safety

N-ethyl-5-iodo-2-methylbenzamide proper disposal procedures

Proper disposal and handling of specialized chemical intermediates are critical components of laboratory safety and environmental stewardship. For researchers and drug development professionals working with N-ethyl-5-iod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal and handling of specialized chemical intermediates are critical components of laboratory safety and environmental stewardship. For researchers and drug development professionals working with N-ethyl-5-iodo-2-methylbenzamide (CAS: 1862872-50-1), standard organic waste protocols are insufficient.

Because this compound is an iodinated aromatic amide, it falls under strict regulatory classifications for halogenated waste. This guide provides an authoritative, step-by-step operational framework for the safe handling, spill response, and disposal of N-ethyl-5-iodo-2-methylbenzamide, ensuring compliance with environmental regulations and protecting laboratory personnel from unintended chemical reactions.

Physicochemical Hazard Profile & Mechanistic Insights

To handle a chemical safely, one must understand the causality behind its reactivity. N-ethyl-5-iodo-2-methylbenzamide contains a heavy halogen (iodine) covalently bonded to an aromatic ring. While the carbon-iodine bond is relatively stable under ambient laboratory conditions, it dictates the compound's entire end-of-life workflow.

The Mechanistic Rule of Halogenated Waste: When subjected to standard thermal destruction, halogenated organics do not cleanly combust into carbon dioxide and water. Instead, they generate highly corrosive and toxic acid gases (in this case, hydrogen iodide, HI) and can form halogenated dioxins[1]. Therefore, this compound must be strictly segregated from non-halogenated waste so it can be routed to specialized high-temperature incinerators equipped with caustic scrubbers designed to neutralize acid gases [2].

Quantitative Data & Hazard Summary

Property / Hazard ParameterValue / ClassificationOperational Implication
CAS Number 1862872-50-1Use for strict inventory and EHS tracking.
Chemical Class Halogenated Aromatic AmideMust be segregated into Halogenated Waste streams.
Physical State Solid (Crystalline/Powder)Prone to aerosolization; handle exclusively in a fume hood.
Chemical Incompatibilities Strong oxidizers (e.g., Bleach/Sodium Hypochlorite)Risk of oxidizing iodide into volatile, toxic iodine ( I2​ ) gas.
Primary Disposal Route High-Temp IncinerationRequires EPA-compliant Environmental Health & Safety (EHS) transfer.

Operational Handling & Spill Response Protocol

A common and highly dangerous error in laboratory spill response is the reflexive use of bleach (sodium hypochlorite) to decontaminate surfaces. Expertise & Experience dictates that you must never use bleach on iodinated compounds. Strong oxidizers can catalyze the release of volatile, elemental iodine gas ( I2​ ), creating a severe inhalation hazard [3].

If N-ethyl-5-iodo-2-methylbenzamide is spilled, follow this self-validating containment protocol:

Step-by-Step Spill Cleanup:

  • Isolate and Ventilate: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity to capture any aerosolized particulates.

  • Don Appropriate PPE: Equip yourself with double-layered nitrile gloves, tight-fitting safety goggles, and a fully buttoned lab coat.

  • Dry Containment (No Oxidizers): Do not spray the spill with bleach or peroxide-based disinfectants [3]. Instead, gently cover the solid powder with damp, inert absorbent pads or clean sand to suppress dust formation.

  • Mechanical Collection: Use a non-sparking plastic scoop or anti-static brush to transfer the material into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Surface Decontamination: Wash the affected surface with a mild, non-oxidizing laboratory detergent (e.g., Alconox) and deionized water.

  • Consolidation: Place all used absorbent pads, contaminated PPE, and wash-water materials into the solid halogenated waste container.

Waste Segregation & Disposal Workflows

To maintain a self-validating safety system, waste must be categorized by its physical state before being routed to the overarching halogenated waste stream. Mixing halogenated waste with non-halogenated waste (like pure acetone or ethanol) is a severe regulatory violation that drastically increases disposal costs, as the entire mixed volume must then be treated as halogenated [1].

Pathway A: Solid Waste Disposal (Unused product, contaminated PPE, or spill debris)

  • Containerization: Place all solid waste containing N-ethyl-5-iodo-2-methylbenzamide into a transparent, sealable HDPE container or a heavy-duty, puncture-resistant hazardous waste bag.

  • Explicit Labeling: Affix a standardized hazardous waste tag. You must explicitly write: "Halogenated Organic Solid Waste: N-ethyl-5-iodo-2-methylbenzamide." Do not use chemical abbreviations or shorthand.

  • Storage: Store the sealed container in a designated solid hazardous waste accumulation area, strictly isolated from strong acids and oxidizing agents.

Pathway B: Liquid Waste Disposal (Dissolved in solvents like DMSO, DCM, or Methanol)

  • Segregation Verification (Critical): Before pouring, verify that the receiving waste carboy is explicitly labeled for Halogenated Solvents [1].

  • Compatibility Check: Ensure the solvent you used to dissolve the benzamide is chemically compatible with the existing contents of the carboy (e.g., do not add to a carboy containing reactive amines or strong bases).

  • Transfer Mechanics: Use a closed-system safety funnel to pour the liquid into the carboy. Always leave at least 20% headspace at the top of the container to accommodate vapor expansion and prevent over-pressurization.

  • Secondary Containment: Ensure the carboy rests inside a secondary containment tray capable of holding 110% of the carboy's volume to capture potential catastrophic leaks.

Disposal Decision Workflow

Below is the logical workflow for routing N-ethyl-5-iodo-2-methylbenzamide to its proper end-of-life destruction phase.

G Start N-ethyl-5-iodo-2-methylbenzamide Waste Generated State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals/PPE) State->Solid Unused/Spilled Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Reaction Mixture Halogenated Segregate as: HALOGENATED ORGANIC WASTE Solid->Halogenated Liquid->Halogenated Incineration High-Temp Incineration (with Acid Gas Scrubbers) Halogenated->Incineration EHS Transfer

Workflow for the segregation and disposal of iodinated halogenated organic waste.

References

  • Hazardous Waste Guide University of Tennessee Institute of Agriculture (UTIA) Safety Office[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes U.S. Environmental Protection Agency (EPA)[Link]

  • Biosafety Spill Response Guide Yale Environmental Health & Safety[Link]

© Copyright 2026 BenchChem. All Rights Reserved.